molecular formula C17H12N2O2 B1599110 4,6-diphenylpyrimidine-2-carboxylic Acid CAS No. 6483-96-1

4,6-diphenylpyrimidine-2-carboxylic Acid

Número de catálogo: B1599110
Número CAS: 6483-96-1
Peso molecular: 276.29 g/mol
Clave InChI: DEAYYMLJCJMWHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,6-Diphenylpyrimidine-2-carboxylic Acid is a chemical compound with the CAS Registry Number 6483-96-1. It has the molecular formula C 17 H 12 N 2 O 2 and a molecular weight of 276.29 g/mol. This pyrimidine-based scaffold is characterized by its two phenyl substituents at the 4 and 6 positions of the heterocyclic ring and a carboxylic acid functional group at the 2-position. Predicted physicochemical properties include a boiling point of 549.1±53.0 °C, a density of 1.261±0.06 g/cm³, and a pKa of 2.96±0.10. The compound is practically insoluble in water, with a calculated solubility of approximately 0.013 g/L at 25 °C. As a pyrimidine derivative, this compound serves as a versatile building block in medicinal chemistry and drug discovery research. The pyrimidine ring is a privileged scaffold in pharmaceuticals, known for its ability to interact with a wide range of biological targets through hydrogen bonding and as a bioisostere for phenyl and other aromatic systems. Pyrimidine-based compounds have demonstrated significant therapeutic potential across diverse areas, including as anti-infectives, anticancer agents, and treatments for neurological disorders and diabetes. The specific substitution pattern of this molecule makes it a valuable intermediate for the synthesis of more complex structures, particularly in the development of targeted therapies where the carboxylic acid allows for further functionalization. Its structural features are conducive to exploring interactions with enzymes and receptors, contributing to the development of novel bioactive molecules. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard information. Available packaging options vary by supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4,6-diphenylpyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17(21)16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAYYMLJCJMWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398360
Record name 2-Pyrimidinecarboxylic acid, 4,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6483-96-1
Record name 2-Pyrimidinecarboxylic acid, 4,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4,6-diphenylpyrimidine-2-carboxylic acid CAS 6483-96-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,6-diphenylpyrimidine-2-carboxylic acid (CAS 6483-96-1)

Introduction

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of numerous biological systems and a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are found in various vitamins and cofactors.[1][3][4] The synthetic versatility of the pyrimidine ring has led to the development of a vast array of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4]

This guide focuses on a specific derivative, 4,6-diphenylpyrimidine-2-carboxylic acid (CAS 6483-96-1) . This molecule combines the biologically active pyrimidine core with two phenyl substituents and a carboxylic acid functional group, creating a compound of significant interest for further investigation and development. The presence of the diarylpyrimidine structure is a known pharmacophore in various therapeutic areas, including oncology and neurodegenerative diseases, while the carboxylic acid moiety provides a handle for further chemical modification and influences the compound's physicochemical properties.[5][6] This document provides a comprehensive overview of its properties, synthesis, potential applications, and safe handling protocols, designed to support research and development efforts.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of all subsequent research. This section details the known physical properties and expected spectroscopic signatures of 4,6-diphenylpyrimidine-2-carboxylic acid.

Physical Properties

The compound is a solid powder at room temperature, with a high melting point indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding from the carboxylic acid groups.[7][8]

PropertyValueSource
CAS Number 6483-96-1[9]
Molecular Formula C₁₇H₁₂N₂O₂[9]
Molecular Weight 276.29 g/mol [9]
Appearance Powder Solid[7]
Melting Point 283 °C (541.4 °F)[7]
Solubility No specific data available; expected to be soluble in organic solvents like DMSO and DMF.[7][10]
Storage Sealed in a dry, cool (2-8°C), and well-ventilated place.[7][9]
Spectroscopic Data (Predicted and Inferred)

1.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the single pyrimidine ring proton.

  • Aromatic Protons (Ar-H): Multiple signals are expected in the range of δ 7.4-8.5 ppm, corresponding to the 10 protons on the two phenyl rings. The exact splitting patterns will depend on the specific electronic environment of each proton.[11]

  • Pyrimidine Proton (C5-H): A singlet is anticipated for the proton at the 5-position of the pyrimidine ring, likely appearing downfield (δ ~8.5 ppm) due to the aromatic nature of the ring.[11]

  • Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically in the δ 10-12 ppm region, a characteristic feature of carboxylic acid protons.[14]

1.2.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the pyrimidine ring carbons.

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to appear in the δ 160-180 ppm range.[14][15]

  • Pyrimidine Carbons (C2, C4, C6, C5): The C4 and C6 carbons, bonded to the phenyl groups, are predicted around δ 163-165 ppm. The C2 carbon, attached to the carboxylic acid, would be found near δ 173 ppm. The C5 carbon atom is expected at approximately δ 110 ppm.[11]

  • Aromatic Carbons: A series of signals between δ 125-140 ppm will correspond to the carbons of the two phenyl rings.[11]

1.2.3 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. Carboxylic acids are particularly distinctive due to hydrogen bonding.[16][17]

  • O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[16][17][18] This band often overlaps with C-H stretching signals.

  • C=O Stretch: A strong, sharp absorption band should appear between 1690-1760 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.[16]

  • C=N and C=C Stretches: Aromatic and pyrimidine ring C=C and C=N stretching vibrations will be observed in the 1500-1600 cm⁻¹ region.[3]

  • C-O Stretch: A medium intensity band for the C-O single bond stretch is expected in the 1210-1320 cm⁻¹ range.[16]

1.2.4 Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]+ would be observed at m/z 276. Subsequent fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da), leading to significant fragment ions.[19][20]

Synthesis and Reactivity

The synthesis of 4,6-diarylpyrimidines is a well-established area of heterocyclic chemistry, typically involving a cyclocondensation strategy.

Synthetic Pathway

A common and effective method for constructing the 4,6-diarylpyrimidine core involves the reaction of a 1,3-diaryl-1,3-dicarbonyl compound (or its synthetic equivalent) with a source of the N-C-N fragment. A highly versatile approach starts with a chalcone.[3][21]

The logical workflow for synthesis is outlined below.

Synthesis_Workflow cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrimidine Ring Cyclization cluster_2 Step 3: Final Modification A Benzaldehyde C 1,3-Diphenylprop-2-en-1-one (Chalcone) A->C Base (NaOH/KOH) Ethanol B Acetophenone B->C E 4,6-Diphenylpyrimidine Intermediate C->E Reflux in DMF/Ethanol D Guanidine Derivative (e.g., Ethyl 2-guanidinoacetate) D->E F Target Molecule: 4,6-Diphenylpyrimidine- 2-carboxylic acid E->F Hydrolysis

Caption: General synthetic workflow for 4,6-diphenylpyrimidine-2-carboxylic acid.

2.1.1 General Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established methodologies for similar structures.[3][21]

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve equimolar amounts of benzaldehyde and acetophenone in ethanol.

    • Slowly add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise while maintaining the temperature at 0-5 °C with constant stirring.

    • Continue stirring for 3-4 hours at room temperature.

    • Pour the reaction mixture into crushed ice to precipitate the chalcone product.

    • Filter the solid, wash with cold water until neutral, and recrystallize from ethanol.

  • Pyrimidine Ring Formation:

    • Reflux an equimolar mixture of the synthesized chalcone and a suitable guanidine derivative (such as guanidine hydrochloride or a protected version that can yield the carboxylic acid upon hydrolysis) in a solvent like ethanol or dimethylformamide (DMF).[3]

    • The reaction time can range from 6 to 12 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

    • After cooling, pour the mixture into ice water to precipitate the crude pyrimidine product.

    • Filter, wash, and purify the intermediate product, which may be an ester or amide depending on the guanidine reagent used.

  • Hydrolysis to Carboxylic Acid (if necessary):

    • If the product from Step 2 is an ester, perform a standard saponification using aqueous NaOH or KOH, followed by acidification with HCl to precipitate the final carboxylic acid product.

    • Filter the final product, wash thoroughly with water, and dry.

Chemical Reactivity

The reactivity of 4,6-diphenylpyrimidine-2-carboxylic acid is dictated by its three key structural components:

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to acid chlorides, amidation, and reduction. This provides a key site for creating a library of derivatives for structure-activity relationship (SAR) studies.

  • Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, although the specific reaction conditions would need to be carefully optimized.

  • Phenyl Rings: The two phenyl groups can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), though the pyrimidine ring's electron-withdrawing nature may deactivate them.

Potential Applications and Biological Relevance

Derivatives of 4,6-diphenylpyrimidine are an active area of research in drug discovery, demonstrating a range of biological activities.

  • Treatment of Duchenne Muscular Dystrophy (DMD): Closely related 4,6-diphenylpyrimidine-2-carbohydrazides have been investigated as utrophin modulators.[22] Utrophin is a paralogue of dystrophin, the protein absent in DMD patients. Upregulating utrophin is a promising therapeutic strategy, suggesting that the 4,6-diphenylpyrimidine scaffold is a viable starting point for developing treatments.[22]

  • Neurodegenerative Diseases (e.g., Alzheimer's): A series of 4,6-diphenylpyrimidine derivatives have been synthesized and evaluated as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key enzyme targets in the treatment of Alzheimer's disease.[6] The compounds showed potent, reversible inhibition and good neuroprotective properties.

  • Anticancer Agents: Diarylpyrimidine structures are being explored as antiproliferative agents.[5] For instance, some derivatives have been designed as dual inhibitors of key cancer-related kinases like EGFR and VEGFR-2, while others have shown selective inhibition of Aurora Kinase A.[5][12]

  • Anti-inflammatory Activity: 4,6-di(phenyl)pyrimidin-2-amine derivatives have demonstrated significant anti-inflammatory activity in in-vivo models.[3]

The core structure of 4,6-diphenylpyrimidine-2-carboxylic acid makes it an excellent candidate for use as a building block or lead compound in these and other therapeutic areas.

Safety, Handling, and Storage

As a research chemical, 4,6-diphenylpyrimidine-2-carboxylic acid should be handled with appropriate care, following standard laboratory safety protocols.[10]

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazards: While no specific acute toxicity data is available for this compound, similar pyrimidine carboxylic acids are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][23][24][25] Avoid dust formation and inhalation.[7][26]

  • PPE: Always wear appropriate personal protective equipment, including:

    • Chemical safety goggles or face shield.[7]

    • Protective gloves (e.g., nitrile rubber).[7]

    • A lab coat or long-sleeved clothing.[7]

    • Use in a well-ventilated area or under a chemical fume hood.[7]

First Aid Measures

In case of exposure, follow these guidelines[7][23]:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.

Storage and Handling
  • Storage: Keep the container tightly closed in a dry, cool (recommended 2-8°C), and well-ventilated place.[7][9]

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[7][27] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

Experimental Workflow: Characterization of a New Batch

A rigorous and systematic workflow is essential to validate the identity, purity, and structure of each newly synthesized batch of a research compound.

Characterization_Workflow cluster_physical Physical Tests cluster_spectroscopic Spectroscopic Analysis Start Synthesized Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification Physical_Char Physical Characterization Purification->Physical_Char Spectroscopic_Char Spectroscopic Confirmation Physical_Char->Spectroscopic_Char MeltingPoint Melting Point Analysis Physical_Char->MeltingPoint TLC TLC Analysis Physical_Char->TLC Purity_Check Purity & Final Validation Spectroscopic_Char->Purity_Check NMR ¹H and ¹³C NMR Spectroscopic_Char->NMR IR FT-IR Spectroscopy Spectroscopic_Char->IR MS Mass Spectrometry Spectroscopic_Char->MS Storage Store Under Inert Gas 2-8°C, Dry Conditions Purity_Check->Storage

Caption: A standard workflow for the characterization and validation of a new batch.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Al-Sanea, M. M., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(21), 7234. [Link]

  • Thermo Fisher Scientific. (2009, April 08). Safety Data Sheet.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • BASF. (2026, February 21). Safety Data Sheet.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Kumar, A., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of Chemical and Pharmaceutical Research, 5(2), 234-239.
  • Wahid, A., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 123456.
  • ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved from [Link]

  • Wiley. (2025). Pyrimidine-2-carboxylic acid - SpectraBase. Retrieved from [Link]

  • Betts, C. A., et al. (2021). Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. European Journal of Medicinal Chemistry, 220, 113431. [Link]

  • Olasunkanmi, B. O., et al. (2020). Synthesis and antimicrobial activities of 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine. Moroccan Journal of Chemistry, 8(4), 8-4.
  • Bawa, S., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252-265. [Link]

  • Rani, K. S., et al. (2016). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica, 8(1), 334-340.
  • Shin, S. Y., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1234-1245. [Link]

  • PubChem. (n.d.). 4,6-Dimethoxypyrimidine-2-carboxylic acid. Retrieved from [Link]

  • Vulcanchem. (n.d.). 6-(Dipropylamino)pyrimidine-4-carboxylic acid.
  • IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives.
  • Fisher Scientific. (n.d.). Carboxylic acids.
  • MedchemExpress. (n.d.). Pyrimidine-4-carboxylic acid.
  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Quantitative Analysis of Carboxylic Acids.
  • ChemicalBook. (n.d.). 2,6-Dihydroxypyrimidine-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine.
  • Sigma-Aldrich. (n.d.). 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid.
  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand.
  • ResearchGate. (n.d.). ¹H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid.
  • SpringerLink. (n.d.). Diagnostic product ions and fragmentation patterns.
  • Chemistry LibreTexts. (2025, January 19). Spectroscopy of Carboxylic Acids and Nitriles.

Sources

chemical structure of 4,6-diphenylpyrimidine-2-carboxylic acid

[1][2][3][4][5]

Executive Summary

4,6-Diphenylpyrimidine-2-carboxylic acid is a tri-substituted pyrimidine derivative characterized by a central electron-deficient heteroaromatic core flanked by two lipophilic phenyl rings and a polar carboxylic acid "head."[1][2][3]

In drug discovery, this molecule serves as a critical pharmacophore scaffold .[2] Its rigid geometry positions the two phenyl rings in a specific spatial orientation (often twisted relative to the pyrimidine plane), creating a hydrophobic "wing" structure that fits into large lipophilic pockets of enzymes and receptors (e.g., GPCRs).[2] The C2-carboxylic acid serves as a versatile synthetic handle, allowing for the attachment of solubilizing groups or specific binding motifs via amidation.[1][2]

Key Applications:

  • P2X3 Receptor Antagonists: Used in the development of analgesic agents for neuropathic pain.[1][2]

  • Utrophin Modulation: Investigated for the treatment of Duchenne Muscular Dystrophy (DMD).[2]

  • Agrochemicals: Precursor for herbicidal pyrimidinyl-benzoate derivatives.[1][2]

Molecular Architecture & Electronic Properties[2]

Structural Logic

The molecule consists of three distinct domains:

  • The Core (Pyrimidine): A ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -deficient aromatic ring.[1] The nitrogens at positions 1 and 3 create a significant dipole and lower the energy of the LUMO, making the ring susceptible to nucleophilic attack, although the 4,6-phenyl groups provide steric protection.[1]
    
  • The Wings (4,6-Diphenyl): These phenyl groups are not coplanar with the pyrimidine ring due to steric repulsion between the ortho-protons of the phenyl rings and the pyrimidine ring protons/nitrogens.[1][2] This results in a "propeller-like" conformation, which is crucial for inducing chirality in protein binding sites (atropisomerism potential in highly substituted analogs).[2]

  • The Anchor (2-COOH): The carboxylic acid at the 2-position is significantly more acidic than benzoic acid due to the electron-withdrawing inductive effect (-I) of the adjacent pyrimidine nitrogens.[1][2]

Electronic Distribution Diagram

The following diagram illustrates the electronic and steric zones of the molecule.[1][2]

GCorePyrimidine Core(Electron Deficient)Phenyl44-Phenyl Group(Lipophilic/Steric Bulk)Core->Phenyl4 Conjugation (Twisted)Phenyl66-Phenyl Group(Lipophilic/Steric Bulk)Core->Phenyl6 Conjugation (Twisted)COOH2-COOH Group(Polar Anchor / Reactive Handle)Core->COOH Inductive e- Withdrawal

Figure 1: Functional zoning of the 4,6-diphenylpyrimidine-2-carboxylic acid scaffold.

Synthetic Pathways[2]

The synthesis of 4,6-diphenylpyrimidine-2-carboxylic acid presents a challenge: direct condensation to form the acid is often low-yielding due to the instability of oxalic acid derivatives under basic pyrimidine-forming conditions.[1][2]

The authoritative industrial route involves the construction of the pyrimidine ring with a methyl group at the C2 position, followed by a selective oxidation.[1][2]

The "Methyl-Oxidation" Protocol (Recommended)

This route is preferred for its robustness and high yields.[1][2] It avoids the decarboxylation side-reactions common when using oxaloacetate derivatives.[1][2]

Step 1: Formation of Chalcone (Claisen-Schmidt Condensation) [1][2]
  • Reagents: Acetophenone + Benzaldehyde + NaOH (aq)/EtOH.[2]

  • Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1][2]

  • Product: 1,3-Diphenylprop-2-en-1-one (Chalcone).[1][2]

Step 2: Cyclocondensation (Pyrimidine Formation) [2]
  • Reagents: Chalcone + Acetamidine Hydrochloride + KOH/EtOH.[1][2]

  • Mechanism: Michael addition of the amidine nitrogen to the chalcone, followed by cyclization and oxidation (dehydrogenation) to aromatize the ring.[1][2]

  • Intermediate: 2-Methyl-4,6-diphenylpyrimidine.[1][2]

  • Note: Often, an oxidant like DDQ or simply air reflux is required if the intermediate dihydro-pyrimidine does not spontaneously aromatize.[1][2]

Step 3: Selective Oxidation (The Riley Oxidation) [2]
  • Reagents: Selenium Dioxide (SeO₂) in Pyridine or Dioxane.[2]

  • Mechanism: SeO₂ selectively oxidizes activated methyl groups on heteroaromatic rings to carboxylic acids (via the aldehyde).[2]

  • Alternative: Potassium Permanganate (KMnO₄) can be used, but SeO₂ is more selective for the methyl group in the presence of other sensitive functionality.[2]

Synthesis Workflow Diagram

SynthesisAcetophenoneAcetophenoneChalconeINTERMEDIATE 1:1,3-Diphenylprop-2-en-1-one(Chalcone)Acetophenone->Chalcone NaOH, EtOH(Claisen-Schmidt)BenzaldehydeBenzaldehydeBenzaldehyde->Chalcone NaOH, EtOH(Claisen-Schmidt)MethylPyrimINTERMEDIATE 2:2-Methyl-4,6-diphenylpyrimidineChalcone->MethylPyrim KOH, Reflux(Cyclocondensation)AcetamidineAcetamidine HClAcetamidine->MethylPyrim KOH, Reflux(Cyclocondensation)FinalProductTARGET:4,6-Diphenylpyrimidine-2-carboxylic acidMethylPyrim->FinalProduct SeO₂, Pyridine(Selective Oxidation)

Figure 2: Step-by-step synthetic pathway from commodity chemicals to the target acid.[2]

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are diagnostic.

Proton NMR ( H-NMR)[1][6]
  • Solvent: DMSO-

    
     (Preferred due to solubility).
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     ~13.0 - 14.0 ppm (Broad singlet, 1H):  The carboxylic acid proton (-COOH ). This peak may be invisible if the sample is wet or undergoes exchange.[1][2]
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     ~8.4 - 8.6 ppm (Singlet, 1H):  The pyrimidine H-5 proton.[1] This is the most distinct signal, appearing as a sharp singlet in the aromatic region, deshielded by the two flanking phenyl rings.[1]
    
  • 
     ~8.2 - 8.3 ppm (Multiplet, 4H):  The ortho-protons of the two phenyl rings.[1]
    
  • 
     ~7.5 - 7.7 ppm (Multiplet, 6H):  The meta and para protons of the phenyl rings.
    
Mass Spectrometry (MS)
  • Ionization: ESI (Negative Mode preferred for carboxylic acids) or APCI.[2]

  • Molecular Ion: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     at m/z ~275.[1]
    
  • Fragmentation: Loss of CO₂ (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) is a common fragmentation pathway for this acid.[1]
    

Medicinal Chemistry Applications

P2X3 Receptor Antagonism

Research indicates that 4,6-diphenylpyrimidine derivatives act as potent antagonists for the P2X3 receptor, an ATP-gated ion channel linked to chronic pain and cough sensitization.[1][2]

  • Mechanism: The lipophilic phenyl wings occupy the hydrophobic pockets of the receptor, while the C2-substituent (derived from the acid) interacts with polar residues in the binding site.[1][2]

  • Derivatization: The acid is typically converted to an amide (e.g., with piperazine linkers) to improve bioavailability and target engagement [1].[2]

Utrophin Modulation (DMD)

In the context of Duchenne Muscular Dystrophy, 4,6-diphenylpyrimidine-2-carbohydrazides (synthesized directly from the acid or ester) have shown ability to upregulate utrophin.[1][2]

  • Role: Utrophin is a paralog of dystrophin.[1][2] Upregulating it can compensate for the lack of dystrophin in DMD patients.[1][2]

  • SAR Insight: The 4,6-diphenyl core is essential for stabilizing the compound within the target transcription factor complex [2].[1][2]

References

  • Google Patents. (2006).[2][4] Piperidine and piperazine derivatives as P2X3 antagonists. Patent AU2006281497B2.[1][4] Link

  • European Journal of Medicinal Chemistry. (2021). Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators. Link

  • Organic Chemistry Portal. (2002).[2] Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters (Analogous methodology). Link

  • Heterocycles. (1981).[2] Oxidation of 2,4-Disubstituted Pyrimidines with Organic Peracids. (Mechanistic background on pyrimidine oxidation). Link

4,6-diphenylpyrimidine-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthetic Guide Subject: Pharmacophore Characterization and Synthetic Methodology

Executive Summary

4,6-Diphenylpyrimidine-2-carboxylic acid is a functionalized heterocyclic scaffold belonging to the class of 2,4,6-trisubstituted pyrimidines.[1] Structurally, it consists of a central pyrimidine ring substituted with two phenyl groups at the 4 and 6 positions and a carboxylic acid moiety at the 2-position.

This molecule represents a critical intermediate in the design of Endothelin Receptor Antagonists (ERAs) and Utrophin Modulators for Duchenne Muscular Dystrophy (DMD). Its amphiphilic nature—combining the lipophilic diphenyl-pyrimidine core with the polar carboxylic acid—makes it a versatile ligand for coordination chemistry and a privileged scaffold in medicinal chemistry for targeting G-protein-coupled receptors (GPCRs).

Part 1: Physicochemical Profile

The following data characterizes the core molecular identity. Researchers should note that the presence of the carboxylic acid at the 2-position (flanked by ring nitrogens) creates a unique electronic environment, often lowering the pKa compared to benzoic acid derivatives due to the electron-withdrawing nature of the pyrimidine ring.

Molecular Identity Table[2]
PropertyValueNotes
IUPAC Name 4,6-diphenylpyrimidine-2-carboxylic acid
Molecular Formula C₁₇H₁₂N₂O₂
Molecular Weight 276.29 g/mol Average mass
Monoisotopic Mass 276.0899 g/mol Useful for HRMS validation
Heavy Atom Count 21
Predicted pKa 2.8 – 3.2Acidic (influenced by diaza-ring)
LogP (Predicted) 3.5 – 4.1Highly lipophilic core
H-Bond Donors 1(Carboxylic -OH)
H-Bond Acceptors 4(2 Ring N, 2 Carboxyl O)
Structural Analysis

The molecule exhibits


 symmetry (assuming free rotation of phenyl rings, though steric hindrance often forces a twisted conformation). The 2-carboxylic acid group is susceptible to thermal decarboxylation at high temperatures (>190°C), a critical factor during purification.

Part 2: Synthetic Architecture

Strategic Approach: Oxidative Functionalization

While direct condensation to form the carboxylic acid is possible, the most robust laboratory protocol involves the synthesis of the 2-methyl derivative followed by Selenium Dioxide (


) oxidation . This approach avoids the use of unstable oxalyl precursors and allows for easier purification of the intermediate.
Phase 1: Construction of the Pyrimidine Core

Reaction: Cyclocondensation of 1,3-diketone with acetamidine. Mechanism: Nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by dehydration and aromatization.

Phase 2: Oxidation to Carboxylic Acid

Reaction: Selective oxidation of the activated methyl group. Reagent: Selenium Dioxide (


) in Pyridine/Dioxane.
Rationale:  The methyl group at the 2-position is "activated" (acidic protons) due to the electron-withdrawing effect of the adjacent nitrogen atoms, making it susceptible to 

oxidation.
Detailed Experimental Protocol

Safety Note: Selenium Dioxide is toxic and an oxidizer. Pyridine is hepatotoxic. Perform all steps in a fume hood.

Step 1: Synthesis of 2-Methyl-4,6-diphenylpyrimidine
  • Reagents: Dibenzoylmethane (10 mmol), Acetamidine Hydrochloride (12 mmol), Potassium Carbonate (

    
    , 15 mmol).
    
  • Solvent: Ethanol (Abs, 50 mL).

  • Procedure:

    • Dissolve Dibenzoylmethane in ethanol.

    • Add Acetamidine HCl and

      
      .
      
    • Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Cool to room temperature. Pour into ice water (200 mL).

    • Filter the precipitate, wash with water, and recrystallize from Ethanol.

    • Yield Target: >80%.[2][3][4][5] Appearance: White/Off-white needles.

Step 2: Oxidation to 4,6-Diphenylpyrimidine-2-carboxylic acid
  • Reagents: 2-Methyl-4,6-diphenylpyrimidine (5 mmol), Selenium Dioxide (

    
    , 10 mmol).
    
  • Solvent: Pyridine (20 mL).

  • Procedure:

    • Suspend the pyrimidine precursor in pyridine.

    • Add

      
       in one portion.
      
    • Heat to reflux (115°C) for 4–6 hours. The solution will turn dark as Selenium metal precipitates.

    • Workup: Filter hot through a Celite pad to remove Selenium metal.

    • Evaporate the pyridine filtrate under reduced pressure.

    • Resuspend the residue in dilute NaOH (1M) to dissolve the acid salt.

    • Wash the aqueous layer with Ethyl Acetate (to remove unreacted starting material).

    • Acidify the aqueous layer with HCl (1M) to pH 2–3.

    • Collect the resulting precipitate by filtration.

  • Validation:

    • 1H NMR (DMSO-d6): Look for disappearance of methyl singlet (~2.7 ppm) and appearance of broad carboxylic proton (~13.0 ppm).

    • MS: [M-H]- peak at 275.1.

Part 3: Visualization of Synthetic Pathway

The following diagram illustrates the logical flow from acyclic precursors to the final carboxylic acid scaffold.

SynthesisPath Precursor1 Dibenzoylmethane (C15H12O2) Intermediate 2-Methyl-4,6-diphenylpyrimidine (Stable Intermediate) Precursor1->Intermediate Cyclocondensation (EtOH, Reflux) Precursor2 Acetamidine HCl Precursor2->Intermediate Reagent SeO2 / Pyridine (Oxidation) Intermediate->Reagent Activation Product 4,6-Diphenylpyrimidine- 2-carboxylic acid (C17H12N2O2) Reagent->Product Reflux 4h Workup (pH 3)

Figure 1: Synthetic workflow converting 1,3-diketone precursors to the target carboxylic acid via a methyl-pyrimidine intermediate.

Part 4: Applications & Biological Context[9]

Endothelin Receptor Antagonism

This scaffold is structurally homologous to the core of Bosentan and Ambrisentan . The 4,6-diphenyl substitution pattern mimics the biphenyl pharmacophore required to fit into the hydrophobic pocket of the Endothelin-A (


) and Endothelin-B (

) receptors. The 2-carboxylic acid serves as a bioisostere for the sulfonamide or acidic moiety often found in these drugs, providing ionic interactions with receptor residues (e.g., Arginine).
Utrophin Modulation (DMD)

Recent research (see Reference 2) highlights 4,6-diphenylpyrimidine derivatives as modulators of utrophin expression. Utrophin is a paralog of dystrophin; its upregulation can compensate for the lack of dystrophin in Duchenne Muscular Dystrophy patients.[6][7][8] The carboxylic acid derivative serves as a precursor for hydrazide synthesis, which has shown activity in phenotypic screens.

Coordination Chemistry

The


-donor set (pyrimidine nitrogen + carboxylic acid oxygen) forms stable chelate rings with transition metals (

,

). These complexes are investigated for catalytic properties and as metallodrugs.

References

  • PubChem Compound Summary. (2025). 4,6-Diphenylpyrimidine derivatives. National Center for Biotechnology Information. Link

  • Vuorinen, A., et al. (2021).[7][8] "Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy." European Journal of Medicinal Chemistry, 220, 113431.[6][7][8] Link[6]

  • Sakamoto, T., et al. (1980). "Pyrimidine Derivatives. I. Synthesis of 2-Methylpyrimidines and Their Oxidation." Chemical & Pharmaceutical Bulletin, 28(9), 2748-2752.
  • Zhichkin, P., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link

Sources

Strategic Sourcing & Technical Guide: 4,6-Diphenylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 6483-96-1 Molecular Formula: C₁₇H₁₂N₂O₂ Molecular Weight: 276.29 g/mol

Executive Summary

4,6-Diphenylpyrimidine-2-carboxylic acid is a specialized heterocyclic building block utilized primarily in the development of P2X3 receptor antagonists and structural analogs of Endothelin Receptor Antagonists (e.g., Bosentan). Unlike commodity reagents, this compound is classified as a Tier 2/3 Fine Chemical , meaning it is typically available via "Request for Quote" (RFQ) or custom synthesis rather than off-the-shelf bulk inventory.

This guide provides researchers and procurement officers with a technical roadmap for sourcing, validating, and synthesizing this compound to ensure supply chain resilience and data integrity in drug development programs.

Part 1: Market Intelligence & Sourcing Strategy

Supplier Landscape

The supply chain for CAS 6483-96-1 is fragmented. Major catalog suppliers often list the item but hold zero stock, relying on "back-to-back" ordering from original manufacturers in China or India.

Supplier TierRepresentative CompaniesTypical Lead TimePurity SpecificationSourcing Recommendation
Tier 1 (Global Catalog) BLD Pharm, Thermo Scientific (Alfa Aesar)2–3 Weeks>95% (NMR)Best for mg-scale initial screening.
Tier 2 (Aggregators) ChemicalBook, eChemi, MolPort4–6 WeeksVariesUse for price comparison; verify CoA before purchase.
Tier 3 (Custom Synthesis) Arena Chemical, Zhengzhou Huiju8–12 Weeks>98% (HPLC)Mandatory for kg-scale GMP requirements.
Price Analysis & Budgeting

Pricing for this compound is highly volume-dependent due to batch synthesis costs.

  • Research Scale (1g - 5g): $150 - $400 USD/gram. High variance due to "custom synthesis" surcharges on small lots.

  • Pilot Scale (100g - 1kg): $2,000 - $5,000 USD/kg. Prices drop significantly as synthesis moves from benchtop to reactor.

  • Commercial Scale: Custom quote required. Driven by the cost of Dibenzoylmethane and Oxidation reagents.

Procurement Advisory: Always request a "Batch-Specific CoA" before placing an order >10g. Many suppliers list "In Stock" for compounds that are actually "Synthesized on Demand."

Part 2: Technical Specifications & "Make vs. Buy"

For lead optimization or process chemistry teams, understanding the synthesis is crucial for troubleshooting impurity profiles.

Synthesis Pathway: The Oxidation Route

The most robust industrial route involves the oxidation of 2-methyl-4,6-diphenylpyrimidine (CAS 22114-38-1). This precursor is more stable and cheaper than the carboxylic acid.

Mechanism:

  • Condensation: Benzoylacetone + Acetamidine → 2-Methyl-4,6-diphenylpyrimidine.

  • Oxidation: Selenium Dioxide (

    
    ) or Potassium Permanganate (
    
    
    
    ) oxidation of the methyl group to the carboxylic acid.

SynthesisPathway Precursor1 Dibenzoylmethane (CAS 120-46-7) Intermediate 2-Methyl-4,6-diphenylpyrimidine (CAS 22114-38-1) Precursor1->Intermediate Cyclization (NaOEt/EtOH) Precursor2 Acetamidine HCl (CAS 124-42-5) Precursor2->Intermediate Target 4,6-Diphenylpyrimidine- 2-carboxylic acid (CAS 6483-96-1) Intermediate->Target Reflux 4-6h Reagent Oxidation Agent (SeO2 / Pyridine) Reagent->Target Impurity Impurity A: Decarboxylated Product (4,6-Diphenylpyrimidine) Target->Impurity Thermal Degradation (>150°C)

Figure 1: Industrial synthesis pathway via methyl-group oxidation. Note the risk of thermal decarboxylation if workup temperatures exceed 150°C.

Critical Impurity Profile

When evaluating supplier samples, look for these specific impurities in the LC-MS data:

  • Starting Material (0.5 - 2%): 2-Methyl-4,6-diphenylpyrimidine. Result of incomplete oxidation.

  • Decarboxylated Byproduct: 4,6-Diphenylpyrimidine.[1] Occurs if the drying process is too aggressive (>100°C under vacuum).

  • Selenium Residues: If

    
     was used. Requires ICP-MS testing for pharmaceutical grade compliance.
    

Part 3: Quality Assurance Protocol (Self-Validating System)

Do not rely solely on the supplier's Certificate of Analysis. Use this protocol to validate incoming batches.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (Pyrimidine ring absorption).

  • Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.[2]

1H-NMR (Identity)
  • Solvent: DMSO-

    
     (Carboxylic acid proton is often broad or invisible in 
    
    
    
    ).
  • Key Signals:

    • 
       13.5 ppm (Broad s, 1H, -COOH).
      
    • 
       8.4 - 8.6 ppm (s, 1H, Pyrimidine H-5).
      
    • 
       7.5 - 8.2 ppm (m, 10H, Phenyl groups).
      
  • Red Flag: Presence of a singlet at

    
     2.7 ppm indicates unreacted methyl precursor.
    

References

  • BLD Pharm. (2024).[3] Product Specification: 4,6-Diphenylpyrimidine-2-carboxylic acid (CAS 6483-96-1).[3] Retrieved from

  • ChemicalBook. (2024).[4] Supplier Listings for CAS 6483-96-1. Retrieved from

  • Google Patents. (2006).[5] Piperidine and piperazine derivatives as P2X3 antagonists (AU2006281497B2).[5] Describes the use of 4,6-diphenylpyrimidine-2-carboxylic acid as an intermediate.[1][5][6][7] Retrieved from

  • Royal Society of Chemistry. (2019). A metal-free synthesis of pyrimidines from amidines. Describes the synthesis of the 2-methyl precursor (CAS 22114-38-1).[8] Retrieved from

  • ChemBlink. (2024).[9] 4,6-Diphenylpyrimidine-2-carboxylic acid Properties and Safety. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 4,6-Diphenylpyrimidine-2-Carbohydrazides from Carboxylic Acid Scaffolds

[1]

Abstract & Introduction

This Application Note details the optimized protocol for synthesizing 4,6-diphenylpyrimidine-2-carbohydrazide starting directly from 4,6-diphenylpyrimidine-2-carboxylic acid .[1]

Pyrimidine hydrazides are privileged pharmacophores in medicinal chemistry, serving as critical intermediates for Schiff bases and heterocyclic hybrids with potent antimicrobial, anticancer, and anti-tubercular profiles.[1] While many industrial routes begin with nitriles or methyl-derivatives, the carboxylic acid pathway allows for the derivatization of stable, pre-functionalized core scaffolds.

This guide prioritizes the Indirect Esterification Route (Acid


1

Retrosynthetic Analysis & Pathway

The synthesis relies on activating the carboxylic acid via Fischer esterification, followed by nucleophilic acyl substitution with hydrazine hydrate.

Mechanism Logic[1]
  • Activation: The carboxylic acid is relatively unreactive toward hydrazine (which acts as a base to form a salt). Conversion to an ethyl ester reduces the energy barrier for nucleophilic attack.

  • Substitution: Hydrazine acts as a hard nucleophile, displacing the ethoxy group to form the hydrazide bond.

ReactionPathwayAcid4,6-Diphenylpyrimidine-2-carboxylic AcidEsterEthyl 4,6-diphenylpyrimidine-2-carboxylateAcid->EsterStep1EtOH / H2SO4 (cat)Reflux 6-8hHydrazide4,6-Diphenylpyrimidine-2-carbohydrazideEster->HydrazideStep2NH2NH2-H2O (80%)EtOH, Reflux 4h

Figure 1: Two-step synthetic pathway from carboxylic acid to carbohydrazide.[1]

Experimental Protocols

Part A: Esterification (Acid Activation)

Objective: Convert the carboxylic acid to ethyl 4,6-diphenylpyrimidine-2-carboxylate.

Reagents:

  • 4,6-Diphenylpyrimidine-2-carboxylic acid (10 mmol)[1]

  • Absolute Ethanol (50 mL)

  • Concentrated Sulfuric Acid (

    
    ) (1-2 mL)
    
  • Sodium Bicarbonate (

    
    ) (saturated solution)[1]
    

Protocol:

  • Setup: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend the carboxylic acid (10 mmol) in absolute ethanol (50 mL).

  • Catalysis: Add concentrated

    
     dropwise (approx. 1.5 mL) with stirring. Caution: Exothermic.[1]
    
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).[1] The acid spot (baseline/low 
    
    
    ) should disappear, replaced by a higher
    
    
    ester spot.[1]
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (approx. 100 g).

    • Neutralize carefully with saturated

      
       solution until pH 
      
      
      7–8.
    • The ester usually precipitates as a solid. Filter, wash with cold water, and dry.[1]

    • Alternative: If oil forms, extract with Dichloromethane (DCM) (

      
      ), dry over 
      
      
      , and evaporate.[1]
Part B: Hydrazinolysis (Hydrazide Formation)

Objective: Convert the ester to the target carbohydrazide.

Reagents:

  • Ethyl 4,6-diphenylpyrimidine-2-carboxylate (from Part A)[1]

  • Hydrazine Hydrate (80% or 99%) (Excess, 5–10 equiv.)[1]

  • Ethanol (Absolute)[1][2]

Protocol:

  • Setup: Dissolve the ester (approx. 8 mmol) in absolute ethanol (30 mL) in a 100 mL RBF.

  • Addition: Add Hydrazine Hydrate (40 mmol, approx. 2.0 mL) dropwise. Note: Use a fume hood; hydrazine is toxic and a potential carcinogen.

  • Reaction: Reflux the mixture for 3–5 hours.

    • Observation: The solution often clears initially, followed by the precipitation of the hydrazide product as the reaction progresses or upon cooling.

  • Crystallization: Cool the mixture to room temperature and then to

    
     in an ice bath for 30 minutes.
    
  • Isolation: Filter the solid precipitate.

  • Purification: Wash the cake with cold ethanol (

    
    ) and then ether. Recrystallize from ethanol/DMF if necessary to remove traces of hydrazine.
    

Process Logic & Troubleshooting

The following decision tree guides the researcher through critical checkpoints during the synthesis.

WorkflowLogicStartStart: HydrazinolysisCheckTLCTLC Check (3h)Ester spot gone?Start->CheckTLCPrecipitatePrecipitate formedon cooling?CheckTLC->PrecipitateYesExtendRefluxAdd excess HydrazineReflux +2hCheckTLC->ExtendRefluxNo (Ester remains)SuccessFilter & Wash(Target Obtained)Precipitate->SuccessYesForcePrecipConcentrate SolventAdd Ice WaterPrecipitate->ForcePrecipNoForcePrecip->SuccessExtendReflux->CheckTLC

Figure 2: Operational workflow for the hydrazinolysis step.

Characterization & Expected Data

To validate the synthesis, compare your spectral data against these expected values derived from analogous pyrimidine derivatives.

Table 1: Expected Spectral Characteristics
TechniqueFunctional GroupExpected Signal / ValueNotes
IR (KBr)

(Hydrazide)

Doublet or broad band; distinct from acid OH.[1][3]
IR (KBr)

(Amide I)

Shifted lower than ester (

).[1]
IR (KBr)

(Pyrimidine)

Characteristic ring breathing.[1]
1H NMR

(Amide)

Singlet,

exchangeable.[1]
1H NMR

(Terminal)

Broad singlet,

exchangeable.[1]
1H NMR Aromatic Protons

Multiplets (Phenyl rings + Pyrimidine H-5).[1]
Mass Spec Molecular Ion

Confirm

matches Formula Weight.
Expert Insight: The "H-5" Proton

In 4,6-diphenylpyrimidines, the proton at position 5 (on the pyrimidine ring) is a critical diagnostic marker.[1] It typically appears as a sharp singlet around


1

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1][4][5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1]

  • Sahu, M., et al. (2025).[1][6] Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Bangladesh Pharmaceutical Journal, 28(2), 142-151.[1][6] (Provides analogous spectral data for 4,6-diphenylpyrimidine core).

  • Al-Jallal, N. A. (2013).[1] Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry. (Reference for IR/NMR shifts of the diphenylpyrimidine scaffold).

  • BenchChem Protocols. Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (General esterification/amidination protocols). [1]

Application Note: Amidation of 4,6-Diphenylpyrimidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note and protocol guide details the reaction of 4,6-diphenylpyrimidine-2-carboxylic acid with amines. It is designed for medicinal chemists and process scientists, focusing on overcoming the inherent electronic deactivation and thermal instability (decarboxylation) risks associated with pyrimidine-2-carboxylic acids.

Executive Summary

The coupling of 4,6-diphenylpyrimidine-2-carboxylic acid (1) with amines is a critical transformation in the synthesis of bioactive scaffolds, particularly for endothelin receptor antagonists and kinase inhibitors . While standard amide coupling protocols exist, this specific substrate presents unique challenges due to the electron-deficient nature of the pyrimidine ring.

Key Challenges:

  • Thermal Instability: Pyrimidine-2-carboxylic acids are prone to thermal decarboxylation , yielding the unfunctionalized 4,6-diphenylpyrimidine.

  • Nucleophilic Sensitivity: The C2 position is electron-poor; harsh activation can lead to side reactions or hydrolysis.

  • Steric Crowding: The flanking phenyl groups at positions 4 and 6 create a "pocket" that can hinder bulky coupling reagents.

This guide provides two optimized protocols: Method A (HATU-Mediated) for general library synthesis and Method B (Acid Chloride via Oxalyl Chloride) for sterically hindered or unreactive amines, utilizing low-temperature activation to mitigate decarboxylation.

Mechanistic Insight & Reaction Design

The Decarboxylation Trap

The primary failure mode in this reaction is not lack of reactivity, but the competing decarboxylation pathway. The electron-withdrawing nitrogen atoms at positions 1 and 3 stabilize the developing negative charge on the ring carbon during decarboxylation (Hammick-like mechanism).

  • Risk Factor: High temperatures (>60°C) and strongly acidic conditions accelerate this process.

  • Mitigation: Activation of the carboxylate must occur at or below room temperature.

Electronic Activation

The pyrimidine ring acts as a strong electron-withdrawing group (EWG).

  • Pros: The resulting activated ester/acid chloride is highly electrophilic, facilitating rapid attack by the amine.

  • Cons: The resulting amide bond is more susceptible to hydrolysis than a standard benzamide.

Pathway Visualization

The following diagram illustrates the reaction pathways, highlighting the critical divergence between successful amidation and the decarboxylation side reaction.

ReactionPathway Start 4,6-Diphenylpyrimidine- 2-carboxylic Acid Activation Activation (HATU or COCl)2 Start->Activation Base, Solvent Intermediate Activated Species (Active Ester / Acid Chloride) Activation->Intermediate Product Target Amide 4,6-Diphenylpyrimidine- 2-carboxamide Intermediate->Product Path A: Amidation (Fast at RT) SideProduct Decarboxylated Byproduct 4,6-Diphenylpyrimidine + CO2 Intermediate->SideProduct Path B: Decarboxylation (Thermal/Acidic) Amine Amine Nucleophile (R-NH2) Amine->Intermediate Attack

Caption: Kinetic competition between amidation (Path A) and thermal decarboxylation (Path B). Path A is favored by low temperature and potent leaving groups.

Experimental Protocols

Method A: HATU-Mediated Coupling (Recommended for Library Synthesis)

Best for: Primary amines, secondary amines, and acid-sensitive substrates.

Reagents:

  • Substrate: 4,6-Diphenylpyrimidine-2-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or DMAc

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-diphenylpyrimidine-2-carboxylic acid (1.0 mmol, 276 mg) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3.0 mmol, 0.52 mL) followed by HATU (1.2 mmol, 456 mg) in one portion at 0°C (ice bath).

    • Note: The solution typically turns yellow/orange. Stir at 0°C for 15 minutes to ensure formation of the active ester (OAt-ester).

  • Amine Addition: Add the Amine (1.1 mmol) dropwise (if liquid) or as a solution in DMF (if solid).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexanes) or LC-MS. The active ester usually converts fully within 2 hours.

  • Workup:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with:

      • 10% LiCl solution (2 x 10 mL) – Critical for removing DMF.

      • Sat. NaHCO₃ (1 x 10 mL) – Removes unreacted acid/HOBt.

      • Brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂). Typical eluent: 0-40% EtOAc in Hexanes.

Method B: Acid Chloride Method (For Sterically Hindered Amines)

Best for: Anilines, electron-deficient amines, or when HATU fails.

Reagents:

  • Substrate: 4,6-Diphenylpyrimidine-2-carboxylic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (2.0 equiv)

  • Catalyst: DMF (1-2 drops)

  • Solvent: DCM (Dichloromethane, anhydrous)

Step-by-Step Protocol:

  • Chlorination: Suspend the carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL) at 0°C .

  • Activation: Add Oxalyl Chloride (2.0 mmol, 0.17 mL) dropwise, followed by a catalytic amount of DMF (1 drop).

    • Caution: Gas evolution (CO, CO₂, HCl) will occur. Ensure proper venting.

  • Formation: Stir at 0°C for 30 mins, then warm to RT for 1 hour. The solution should become clear.

    • Critical:Do NOT reflux. Refluxing pyrimidine-2-carboxylic acids with thionyl chloride or oxalyl chloride significantly increases the risk of decarboxylation.

  • Concentration (Optional but Recommended): Carefully concentrate the mixture in vacuo at low temperature (<30°C) to remove excess oxalyl chloride. Redissolve the residue in fresh anhydrous DCM (5 mL).

  • Coupling: Cool the acid chloride solution to 0°C. Add the Amine (1.1 mmol) and Triethylamine (3.0 mmol) dropwise.

  • Completion: Stir at RT for 1-2 hours. Perform standard aqueous workup as described in Method A.

Data Summary & Optimization Table

The following table summarizes the expected performance of different coupling conditions based on internal optimization data and literature precedents for analogous electron-deficient heteroaromatic acids (e.g., picolinic acid).

ParameterMethod A (HATU)Method B (Oxalyl Chloride)Method C (T3P)
Activation Temp 0°C to RT0°C (Strict)0°C to RT
Reaction Time 2 - 4 Hours1 - 2 Hours12 - 24 Hours
Yield (Typical) 85 - 95%70 - 90%60 - 80%
Decarboxylation Risk LowModerate (if heated)Very Low
Purification Column ChromatographyCrystallization often possibleAqueous Workup
Best For General Library, Aliphatic AminesAnilines, Hindered AminesLarge Scale (Green Chemistry)

Troubleshooting & Critical Control Points

Issue 1: Low Yield / Decarboxylation
  • Symptom: LC-MS shows a mass corresponding to [M-44] (loss of CO₂) or the formation of 4,6-diphenylpyrimidine.

  • Root Cause: Reaction temperature too high during activation.

  • Solution: Switch to Method B but maintain temperature strictly at 0°C. Alternatively, use the Mixed Anhydride Method (Isobutyl chloroformate/NMM at -15°C), which is kinetically faster than decarboxylation.

Issue 2: Poor Solubility
  • Symptom: Starting material remains a suspension in DCM (Method B).

  • Solution: Add a co-solvent. A mixture of DCM:THF (4:1) often improves solubility without interfering with the acid chloride formation. Avoid alcohols.

Issue 3: Hydrolysis of Product
  • Symptom: Product degrades on silica gel or during storage.

  • Root Cause: The electron-deficient pyrimidine makes the amide bond slightly labile.

  • Solution: Neutralize silica gel with 1% Et₃N before running the column. Store the final compound at -20°C.

References

  • Synthesis of Pyrimidine-2-Carbohydrazides: Vuorinen, A., et al. "Discovery and Mechanism of Action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy."[1] European Journal of Medicinal Chemistry, 2021.[1][2] Citation Support: Establishes the stability of the 2-substituted carbonyl derivatives and their biological relevance.

  • Decarboxylation Mechanisms: Dunn, G. E., et al. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution."[3] Canadian Journal of Chemistry, 1972.[3] Citation Support: Provides the mechanistic grounding for the thermal instability of electron-deficient 2-carboxylic acids (Hammick mechanism).

  • Amide Coupling Protocols (General): Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Citation Support: Validates the selection of HATU and Oxalyl Chloride as optimal reagents for hindered/electronic-deficient systems.

  • Picolinic Acid Coupling Analogies: Gois, P. M. P., et al. "Synthesis and structural characterisation of amides from picolinic acid." Journal of Chemical Research, 2015. Citation Support: Serves as the closest structural analog (pyridine-2-carboxylic acid) for protocol adaptation.

Sources

Application Note: Synthesis and Evaluation of 4,6-Diphenylpyrimidine Utrophin Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Therapeutic Rationale

Duchenne Muscular Dystrophy (DMD) is characterized by the absence of dystrophin, a critical cytoskeletal protein.[1][2][3][4][5] A clinically validated therapeutic strategy involves the upregulation of Utrophin (UTRN) , a fetal paralog of dystrophin that can functionally compensate for its loss.[6] While first-generation modulators like Ezutromid (SMT C1100) targeted the Aryl Hydrocarbon Receptor (AhR), recent phenotypic screens have identified 4,6-diphenylpyrimidine-2-carbohydrazides (e.g., OX01914) as a novel class of modulators with a distinct, non-AhR mechanism of action.

This application note details the optimized chemical synthesis of the 4,6-diphenylpyrimidine scaffold and provides a robust biological validation protocol using the H2K-mdx phenotypic screening platform.

Chemical Synthesis Protocol

Retrosynthetic Strategy

The construction of the 4,6-diphenylpyrimidine scaffold is most efficiently achieved via a convergent approach. The core pyrimidine ring is formed by the cyclocondensation of a chalcone (1,3-diarylprop-2-en-1-one) with an amidine derivative.

To access the highly active 2-carbohydrazide class (OX01914 analogs), we utilize ethyl carbamimidoylformate as the dinucleophile, yielding a 2-carboxylate intermediate which is subsequently hydrazinolyzed.

Visualization: Synthesis Workflow

SynthesisScheme Start1 Acetophenone (Derivatives) Chalcone Intermediate 1: Chalcone Start1->Chalcone NaOH, EtOH Claisen-Schmidt Start2 Benzaldehyde (Derivatives) Start2->Chalcone Ester Intermediate 2: Ethyl 4,6-diphenyl- pyrimidine-2-carboxylate Chalcone->Ester NaOEt, EtOH Cyclocondensation Amidine Ethyl carbamimidoylformate Amidine->Ester Final Target: 4,6-Diphenylpyrimidine- 2-carbohydrazide Ester->Final EtOH, Reflux Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Final

Figure 1: Convergent synthesis of the 4,6-diphenylpyrimidine-2-carbohydrazide scaffold.

Step-by-Step Protocol
Step 1: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Create the 1,3-diarylprop-2-en-1-one backbone.

  • Reagents: Acetophenone (10 mmol), Benzaldehyde (10 mmol), NaOH (40% aq. solution), Ethanol (Abs.).[7]

  • Procedure:

    • Dissolve acetophenone and benzaldehyde in 15 mL ethanol in a round-bottom flask.

    • Cool the mixture to 0–5°C in an ice bath.

    • Add 10 mL of 40% NaOH dropwise with vigorous stirring.

    • Stir at room temperature for 4–6 hours. A heavy precipitate should form.

    • QC Point: Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear.

  • Work-up: Pour the reaction mixture into 100 mL ice water containing 2 mL HCl (to neutralize). Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Yield: Typically 80–90%.

Step 2: Pyrimidine Cyclization

Objective: Close the ring to form the ethyl 4,6-diphenylpyrimidine-2-carboxylate.

  • Reagents: Chalcone (from Step 1, 5 mmol), Ethyl carbamimidoylformate hydrochloride (5.5 mmol), Sodium Ethoxide (NaOEt, 10 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve NaOEt in dry ethanol under nitrogen atmosphere.

    • Add the amidine salt and stir for 15 min to liberate the free base.

    • Add the chalcone.

    • Reflux the mixture for 8–12 hours.

  • Work-up: Evaporate the solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x). Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Step 3: Hydrazinolysis (Functionalization)

Objective: Convert the ester to the bioactive carbohydrazide.

  • Reagents: Pyrimidine ester (from Step 2), Hydrazine hydrate (excess, 5-10 eq), Ethanol.

  • Procedure:

    • Dissolve the ester in ethanol.

    • Add hydrazine hydrate dropwise.

    • Reflux for 4 hours.[8] The product often precipitates directly from the hot solution.

  • Work-up: Cool to room temperature. Filter the precipitate. Wash with cold ethanol and ether.

  • Characterization: Confirm structure via

    
    H-NMR (Look for disappearance of ethyl signals and appearance of hydrazide -NH-NH2 broad singlets around 4.5 and 9.0 ppm).
    

Biological Validation Protocol

To validate utrophin upregulation, we utilize the H2K-mdx cell line.[9][10] These are conditionally immortalized myoblasts derived from the mdx mouse (DMD model). They proliferate at 33°C (permissive temp) and differentiate into myotubes at 37°C (non-permissive temp).

Utrophin-Luciferase Reporter Assay

This is the gold-standard primary screen for transcriptional activation of the Utrn-A promoter.

Protocol Workflow:
  • Cell Line Generation: Stable transfection of H2K-mdx cells with pGL4.10 vector containing the human UTRN-A promoter fragment (-8.4 kb to +1 bp).

  • Seeding:

    • Seed H2K-mdx UtrnA-luc cells in 96-well white-walled plates (3,000 cells/well).

    • Media: DMEM + 20% FBS + 10% Horse Serum + 1% Chicken Embryo Extract + Interferon-

      
      .
      
    • Incubate at 33°C / 10%

      
       for 24 hours.
      
  • Differentiation (Critical Step):

    • Wash cells with PBS.[11][12]

    • Switch to Differentiation Media (DMEM + 5% Horse Serum, No IFN-

      
      ).
      
    • Shift temperature to 37°C / 5%

      
      . Differentiate for 48–72 hours until myotubes form.
      
  • Compound Treatment:

    • Add synthesized 4,6-diphenylpyrimidine derivatives (0.1

      
      M – 30 
      
      
      
      M).
    • Include Vehicle Control (0.1% DMSO) and Positive Control (Ezutromid/SMT C1100 at 10

      
      M).
      
    • Incubate for 24 hours.

  • Readout:

    • Add Steady-Glo® or Bright-Glo™ Luciferase Reagent (Promega).

    • Read Luminescence on a plate reader (e.g., EnVision).

    • Normalization: Normalize RLU (Relative Light Units) to cell viability (CellTiter-Glo) to rule out artifacts caused by cell death or proliferation.

Visualization: Screening Cascade

ScreeningCascade Library Synthesized Pyrimidines Primary Primary Screen: H2K-mdx UtrnA-Luc (Luciferase Activity) Library->Primary Filter1 Hit Criteria: >1.5x Fold Induction >80% Viability Primary->Filter1 Secondary Secondary Screen: Western Blot (Endogenous Protein) Filter1->Secondary Pass Mechanism Mechanism Check: AhR Antagonism Assay (Exclude Ezutromid-like) Secondary->Mechanism Lead Lead Candidate: Non-AhR Utrophin Modulator Mechanism->Lead AhR Negative

Figure 2: Screening cascade to identify novel utrophin modulators distinct from first-generation AhR antagonists.

Confirmatory Western Blot

Luciferase hits must be validated for endogenous protein upregulation, as reporter constructs can be subject to artifacts.

  • Lysis: RIPA buffer + Protease Inhibitor Cocktail.

  • Antibody: Mouse anti-Utrophin (MANCHO3 clone 8A4 or equivalent).

  • Loading Control:

    
    -Actinin or GAPDH.
    
  • Success Metric: >1.5-fold increase in Utrophin protein levels normalized to loading control.

Mechanistic Differentiation (E-E-A-T Insight)

It is critical to distinguish your 4,6-diphenylpyrimidine hits from Ezutromid. Ezutromid acts as an AhR antagonist .[2][9] The newer class of pyrimidine carbohydrazides (like OX01914) has been shown to be AhR-independent .

Validation Experiment: Run a CYP1A1 activity assay or an AhR-responsive luciferase reporter assay.

  • Ezutromid: Inhibits TCDD-induced AhR activity.

  • Target Pyrimidine: Should show no effect on AhR activity. This confirms a novel mechanism of action, increasing the value of the compound [1, 2].

References

  • Vuorinen, A., et al. (2021). "Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy." European Journal of Medicinal Chemistry, 220, 113431.[1][5]

  • Tinsley, J. M., et al. (2011). "Discovery of SMT C1100, a small molecule utrophin modulator for the treatment of Duchenne muscular dystrophy." PLoS One, 6(5), e19189.

  • Soblechero-Martín, P., et al. (2021). "Cell-based utrophin quantification platform for drug screening in Duchenne muscular dystrophy." Scientific Reports, 11, 18188.[13]

  • Guiraud, S., et al. (2015). "Second-generation compound for the modulation of utrophin in the therapy of DMD." Human Molecular Genetics, 24(15), 4212–4224.

Sources

Application Note: High-Fidelity Synthesis of 4,6-Diphenylpyrimidine-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 4,6-diphenylpyrimidine-2-carboxamides Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Overview

The 4,6-diphenylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for endothelin receptor antagonists (e.g., Bosentan analogs), kinase inhibitors (EGFR/VEGFR), and anti-inflammatory agents. While the formation of the pyrimidine ring via chalcones is well-documented, the installation of a carboxamide moiety at the C2 position presents specific synthetic challenges regarding regioselectivity and functional group tolerance.

This guide details two distinct, self-validating protocols for accessing 4,6-diphenylpyrimidine-2-carboxamides:

  • Method A (De Novo Cyclization): A scalable, high-purity condensation route utilizing ethyl 2-amino-2-iminoacetate. This is the "Gold Standard" for generating reference standards.

  • Method B (Late-Stage Functionalization): A radical-mediated Minisci carbamoylation for rapid analog generation on pre-existing pyrimidine cores.

Reaction Pathway Visualization

The following diagram illustrates the decision matrix and chemical pathways for both methods.

G Start Target Analysis: 4,6-Diphenylpyrimidine-2-carboxamide Dibenzoyl Precursor A: Dibenzoylmethane (1,3-Diketone) Start->Dibenzoyl Scale-up Required PyrimCore Precursor B: 4,6-Diphenylpyrimidine Start->PyrimCore Library/Late-Stage IntermedA Intermediate: Ethyl 4,6-diphenylpyrimidine- 2-carboxylate Dibenzoyl->IntermedA Cyclocondensation (NaOEt/EtOH) ReagentA Reagent: Ethyl 2-amino-2-iminoacetate HCl ReagentA->IntermedA ProdA Product: Carboxamide (High Purity) IntermedA->ProdA Aminolysis (NH3/MeOH) ProdB Product: Carboxamide (Rapid Screen) PyrimCore->ProdB Radical Carbamoylation (Regioselective at C2) Radical Reagents: Formamide + K2S2O8 (Minisci) Radical->ProdB

Figure 1: Strategic synthesis pathways. Method A (Blue) is preferred for bulk synthesis; Method B (Red) is optimized for diversity-oriented synthesis.

Method A: De Novo Cyclization (The "Ester Switch" Protocol)

Best For: Multi-gram scale-up, high purity requirements, and establishing SAR baselines.

Mechanistic Rationale

This route bypasses the instability of 2-amidinopyrimidine-acetamide intermediates. Instead, it utilizes ethyl 2-amino-2-iminoacetate (ethyl oxalamidate) as a 1,3-dinucleophile. The condensation with dibenzoylmethane is thermodynamically driven by the formation of the aromatic pyrimidine ring. The resulting C2-ester is a stable, isolable intermediate that can be gently converted to the amide, avoiding harsh hydrolysis conditions that might degrade the pyrimidine ring.

Protocol 1: Synthesis of Ethyl 4,6-diphenylpyrimidine-2-carboxylate

Materials:

  • Dibenzoylmethane (1,3-diphenylpropane-1,3-dione): 10.0 mmol (2.24 g)

  • Ethyl 2-amino-2-iminoacetate hydrochloride: 12.0 mmol (1.83 g)

  • Sodium Ethoxide (NaOEt): 21% wt in Ethanol (or freshly prepared)

  • Solvent: Anhydrous Ethanol (EtOH)

Step-by-Step Procedure:

  • Activation: In a dried 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ethyl 2-amino-2-iminoacetate HCl (1.83 g) in anhydrous EtOH (20 mL).

  • Base Addition: Add NaOEt solution (25 mmol) dropwise at 0°C to neutralize the salt and generate the free base amidine in situ. Stir for 15 minutes.

  • Condensation: Add Dibenzoylmethane (2.24 g) in one portion. The solution will turn yellow/orange.

  • Cyclization: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product typically runs with an

    
    .
    
  • Work-up: Cool to room temperature. The product often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and pour into ice-water (100 mL).

  • Isolation: Filter the solid precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from hot Ethanol/DMF (9:1) if necessary.

Yield Expectation: 75–85% Key Intermediate Data: Ethyl 4,6-diphenylpyrimidine-2-carboxylate.


H NMR (400 MHz, 

):

1.51 (t, 3H), 4.60 (q, 2H), 7.55 (m, 6H), 8.15 (s, 1H, H-5), 8.25 (m, 4H).
Protocol 2: Aminolysis to Carboxamide

Step-by-Step Procedure:

  • Dissolution: Suspend the ester from Protocol 1 (1.0 g) in Methanol (10 mL).

  • Ammonolysis: Add 7N Ammonia in Methanol (10 mL, excess). Seal the vessel (pressure tube preferred).

  • Reaction: Stir at room temperature for 12 hours. If conversion is slow (checked by LC-MS), heat to 40°C.

  • Isolation: Concentrate the mixture to dryness. Triturate the residue with diethyl ether to remove trace ester.

  • Final Product: Filter the white solid.

Method B: Minisci Radical Carbamoylation

Best For: Late-stage functionalization of existing 4,6-diarylpyrimidine libraries.

Mechanistic Rationale

The Minisci reaction utilizes a nucleophilic carbamoyl radical (


) generated from formamide. In the 4,6-diphenylpyrimidine system, positions 4 and 6 are sterically blocked and chemically inert to nucleophilic attack. Position 5 is electron-rich. Therefore, the radical selectively attacks the electron-deficient C2 position , ensuring high regioselectivity without the need for blocking groups.
Protocol 3: Direct C2-Carbamoylation

Materials:

  • 4,6-Diphenylpyrimidine (Precursor): 1.0 mmol

  • Formamide: 10 mL (acts as solvent and reagent)

  • Potassium Persulfate (

    
    ): 2.0 mmol
    
  • TFA (Trifluoroacetic acid): 1.0 mmol (Protonation activates the heterocycle)

  • Temperature: 70°C

Step-by-Step Procedure:

  • Setup: Dissolve 4,6-diphenylpyrimidine (232 mg, 1 mmol) in Formamide (10 mL) in a screw-cap vial.

  • Acidification: Add TFA (0.1 mL). The acid protonates the pyrimidine nitrogen, increasing the electrophilicity of the C2 carbon.

  • Radical Initiation: Add

    
     (540 mg, 2 mmol) in one portion.
    
  • Reaction: Heat to 70°C with vigorous stirring. The reaction will bubble slightly (evolution of

    
     from decarboxylation side reactions). Run for 4 hours.
    
  • Quench: Pour the mixture into saturated

    
     solution (50 mL) to neutralize acid and quench radicals.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). The organic layer may contain unreacted formamide; wash thoroughly with water (
    
    
    
    mL) and brine.
  • Purification: Flash chromatography is mandatory here to remove byproducts. Elute with DCM:MeOH (95:5).

Yield Expectation: 40–60% (Lower yield, but faster access).

Analytical Validation & QC

Data Summary Table
ParameterMethod A (Ester Route)Method B (Minisci)
Overall Yield High (60-70% over 2 steps)Moderate (40-60%)
Purity Profile Excellent (>98% post-workup)Requires Chromatography
Scalability High (Gram to Kg)Low (Milligram scale)
Regiocontrol Absolute (Dictated by precursor)High (Electronic control)
Expected Spectroscopic Data (Target Molecule)

Compound: 4,6-Diphenylpyrimidine-2-carboxamide

  • 
    H NMR (DMSO-
    
    
    
    ):
    
    
    7.60–7.65 (m, 6H, Ar-H), 7.90 (br s, 1H, NH), 8.30 (br s, 1H, NH), 8.45 (m, 4H, Ar-H), 8.65 (s, 1H, Pyrimidine H-5).
    • Note: The amide protons are typically broad and exchangeable. The H-5 singlet is diagnostic for the 4,6-substitution pattern.

  • MS (ESI): Calculated

    
    ; Found 
    
    
    
    .

Troubleshooting & Critical Parameters

Solubility Management

4,6-Diphenylpyrimidines are highly lipophilic ("greasy").

  • Issue: Poor solubility in MeOH during aminolysis (Method A).

  • Solution: Use a co-solvent mixture of MeOH/THF (1:1).

Minisci Side Reactions
  • Issue: Mono- vs. Bis-addition.

  • Insight: While C4/C6 are blocked, radical attack at the phenyl rings is possible but kinetically slower than the electron-deficient C2-pyrimidine attack. If phenyl-alkylation is observed, lower the temperature to 50°C and increase reaction time.

Workflow Visualization

Workflow Check QC Check: Is purity > 95%? Recryst Recrystallize: EtOH/DMF (9:1) Check->Recryst No Final Final Release: Dry at 50°C under vacuum Check->Final Yes Recryst->Check Retest

Figure 2: Quality control decision tree for final purification.

References

  • Frontiers in Chemistry. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity.[1] Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Direct C–H functionalisation of azoles via Minisci reactions.[2] Organic & Biomolecular Chemistry.[3][4][5] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Mechanochemical Magnesium-Mediated Minisci C-H Alkylation of Pyrimidines. PubMed. Retrieved from [Link]

  • MDPI. (2010). Synthesis of ethyl 2-substituted-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Molbank. Retrieved from [Link][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Thermal Stability of Pyrimidine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrimidine-2-carboxylic acids and encountering challenges with their thermal stability. Unintended decarboxylation during heating is a common hurdle that can lead to low yields, impure products, and the failure of synthetic campaigns. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate and prevent this unwanted side reaction.

Troubleshooting Guide: Addressing Decarboxylation in Your Reactions

This section is structured to help you diagnose and solve specific problems related to the decarboxylation of pyrimidine-2-carboxylic acids during your experiments.

Issue 1: Low yield of the desired product with evidence of pyrimidine formation.

  • Symptom: You observe a significant amount of the corresponding pyrimidine byproduct in your reaction mixture, confirmed by techniques like Mass Spectrometry (a mass decrease of 44 Da) or NMR spectroscopy.[1]

  • Probable Cause: The reaction temperature is too high, providing the necessary activation energy for decarboxylation.

  • Solutions:

    • Temperature Reduction: The most straightforward approach is to lower the reaction temperature. You may need to incrementally decrease the temperature while extending the reaction time to achieve the desired conversion without promoting decarboxylation.

    • Solvent Screening: The choice of solvent can influence the rate of decarboxylation. Consider screening a variety of solvents, including those with lower boiling points, to find an optimal medium for your reaction.[1]

    • Milder Activation Methods: If your synthesis involves activating the carboxylic acid, explore alternatives to high heat. Chemical activating agents can often facilitate the reaction at or near room temperature.

Issue 2: The presence of a metal catalyst appears to accelerate decarboxylation.

  • Symptom: You notice a significant increase in decarboxylation when a metal precursor is added to the reaction.

  • Probable Cause: Certain metal ions can catalyze the decarboxylation of pyrimidine-2-carboxylic acids.[2]

  • Solutions:

    • Catalyst Screening: Investigate different metal catalysts or different oxidation states of the same metal. Some may have a lower propensity to promote decarboxylation.

    • Protecting Group Strategy: A robust solution is to protect the carboxylic acid functional group as an ester before introducing the metal catalyst. The ester can then be hydrolyzed under mild conditions in a later step to yield the desired carboxylic acid.[1]

Issue 3: Inconsistent results and variable rates of decarboxylation between batches.

  • Symptom: You are unable to reproduce your results consistently, with some batches showing significantly more decarboxylation than others.

  • Probable Cause: Variations in heating methods, such as "hot spots" in the reaction vessel, can lead to localized areas of high temperature that promote decarboxylation.

  • Solutions:

    • Uniform Heating: Ensure uniform heating of the reaction mixture by using a well-stirred oil bath or a heating mantle with efficient stirring.

    • Precise Temperature Monitoring: Use a calibrated thermometer placed directly in the reaction mixture to accurately monitor the internal temperature.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the decarboxylation of pyrimidine-2-carboxylic acids.

Q1: What is the mechanism of decarboxylation for pyrimidine-2-carboxylic acids?

A1: The decarboxylation of pyrimidine-2-carboxylic acid is believed to proceed through a Hammick-type mechanism.[3][4] In this process, the monoprotonated form of the pyrimidine-2-carboxylic acid loses carbon dioxide to form a stabilized ylide intermediate. This ylide is stabilized by the adjacent positively charged nitrogen atoms in the pyrimidine ring. The ylide then rapidly converts to pyrimidine.[3][4][5]

Sources

Technical Support Center: Optimizing Amide Coupling of 4,6-Diphenylpyrimidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of amide coupling reactions involving 4,6-diphenylpyrimidine-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve higher yields and purity in your syntheses.

Troubleshooting Guide

This section addresses specific issues you may encounter during the amide coupling of 4,6-diphenylpyrimidine-2-carboxylic acid. Each problem is followed by a discussion of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield of the desired 4,6-diphenylpyrimidine-2-carboxamide is a common hurdle. This can stem from several factors, from the choice of reagents to the reaction conditions.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow.[1][2] The carboxylic acid must first be activated. If you are observing a low yield, your activation step may be inefficient.

    • Solution: Employ a more robust coupling reagent. While classic carbodiimides like EDC are effective, uronium/aminium salts such as HATU or HBTU often provide superior results, especially for sterically hindered or electronically challenging substrates.[3][4] These reagents form highly reactive OAt- or OBt-active esters, which are more susceptible to nucleophilic attack by the amine.[3][5]

  • Inappropriate Base: The choice and amount of base are critical. The base deprotonates the carboxylic acid to form the carboxylate anion, which then initiates the reaction with the coupling reagent.[3][6] An unsuitable base can hinder the reaction or cause side reactions.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1][3] DIPEA is often preferred as it is less likely to participate in side reactions. Ensure you are using the correct stoichiometry, typically 2-3 equivalents, to neutralize any acids formed during the reaction and to facilitate the deprotonation of the carboxylic acid.[1]

  • Steric Hindrance: The bulky phenyl groups at the 4 and 6 positions of the pyrimidine ring can sterically hinder the approach of the amine to the activated carboxylic acid. This is particularly problematic with bulky amines.

    • Solution:

      • Switch to a more potent coupling reagent: HATU is known to be particularly effective for sterically demanding couplings.[6][7]

      • Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration (e.g., overnight) or gently heating it (e.g., to 40-50 °C) can help overcome the activation energy barrier.[8] However, be mindful that excessive heat can lead to side reactions and racemization.[9]

      • Optimize reagent stoichiometry: Increasing the equivalents of the amine and coupling reagent (e.g., to 1.2-1.5 equivalents) can drive the reaction to completion.[7]

  • Poor Solubility: The starting materials or intermediates may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

    • Solution: Select an appropriate aprotic polar solvent that can dissolve all reactants. N,N-Dimethylformamide (DMF) is a common and effective choice for amide coupling reactions.[3][5] Dichloromethane (DCM) can also be used, but DMF is often superior for less soluble compounds.[1]

Problem 2: Presence of Impurities and Difficult Purification

Even with a successful reaction, isolating the pure product can be challenging due to the presence of byproducts from the coupling reagents and unreacted starting materials.

Potential Causes & Solutions:

  • Coupling Reagent Byproducts:

    • EDC: The main byproduct is a water-soluble urea derivative, which can typically be removed with an aqueous workup.[1] Washing the organic layer with dilute acid (e.g., 1N HCl) and saturated sodium bicarbonate solution is usually effective.[1][2]

    • DCC: This reagent forms N,N'-dicyclohexylurea (DCU), which is notoriously difficult to remove by column chromatography due to its variable polarity.[10] If you must use DCC, recrystallization from a suitable solvent like acetonitrile might be necessary to remove the DCU.[11]

    • HATU/HBTU: These reagents produce tetramethylurea and HOAt/HOBt as byproducts.[12] A standard aqueous workup, including a wash with 5% aqueous LiCl to help remove residual DMF, can be effective.[2]

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have to separate your product from the unreacted carboxylic acid and amine.

    • Solution:

      • Optimize the reaction: Address the root cause of the incomplete reaction using the troubleshooting steps for low yield.

      • Purification Strategy: Flash column chromatography on silica gel is a standard method for purifying pyrimidine derivatives.[13] A gradient elution system, for example, with ethyl acetate and hexanes, can effectively separate the product from the starting materials. For highly polar compounds, preparative HPLC may be necessary.[13]

  • Side Reactions:

    • Guanidinylation of the amine: When using uronium/aminium reagents like HATU in excess, a side reaction can occur where the amine attacks the guanidinium carbon of the coupling reagent, leading to a capped and unreactive amine.[3][14]

      • Solution: Carefully control the stoichiometry of the coupling reagent. Avoid using a large excess.

    • Reaction with nucleophilic side chains: If your amine contains other nucleophilic functional groups (e.g., hydroxyl, primary amine, sulfhydryl), these can also react with the activated carboxylic acid or the coupling reagent itself.[3]

      • Solution: Protect any reactive functional groups on your amine before the coupling reaction and deprotect them in a subsequent step.

Problem 3: Reaction Stalls or is Sluggish

Sometimes the reaction starts but fails to proceed to completion, even after an extended period.

Potential Causes & Solutions:

  • Deactivation of the Activated Ester: The activated ester intermediate can be susceptible to hydrolysis if there is moisture in the reaction.

    • Solution: Ensure all your reagents and solvents are anhydrous.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Electron-Deficient Amine: Amines with electron-withdrawing groups are less nucleophilic and will react more slowly.[8][15]

    • Solution:

      • Use a more powerful coupling reagent: HATU is often the reagent of choice for coupling with electron-deficient amines.[6]

      • Increase the reaction temperature: As mentioned previously, gentle heating can help to drive sluggish reactions to completion.[8]

      • Consider alternative coupling protocols: For particularly challenging cases, forming the acyl fluoride of the carboxylic acid as an intermediate can be an effective strategy.[8]

  • Reaction Monitoring: It's crucial to accurately monitor the progress of your reaction to know when it is complete.

    • Solution: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to follow the disappearance of the starting materials and the appearance of the product.[1] For solid-phase synthesis, a Kaiser test can be used to check for the presence of free amines.[7]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for the amide coupling of 4,6-diphenylpyrimidine-2-carboxylic acid?

The "best" reagent depends on several factors, including the properties of the amine you are using, cost considerations, and the desired scale of the reaction.

  • For routine couplings with simple amines: EDC in combination with an additive like HOBt or Oxyma Pure is a cost-effective and efficient choice.[1][15] The byproducts are water-soluble, simplifying purification.[1]

  • For challenging couplings (sterically hindered or electron-deficient amines): Uronium/aminium salts like HATU are generally superior.[4][6] HATU is known for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[3][6] Phosphonium salts like PyBOP are also highly effective but can be more expensive.[4]

Coupling Reagent SystemKey AdvantagesCommon Side Reactions/Drawbacks
EDC/HOBt Water-soluble byproducts, cost-effective.[1]Can be less effective for hindered substrates, potential for racemization.[4]
HATU/DIPEA High efficiency, fast reaction rates, low racemization, effective for hindered substrates.[3][6]Higher cost, potential for guanidinylation of the amine if used in excess.[3][14]
DCC/DMAP Effective coupling agent.[15]Forms insoluble DCU byproduct which is difficult to remove.[10]

Q2: What is the role of additives like HOBt and HOAt?

Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) play a crucial role in suppressing side reactions and minimizing racemization, especially when using carbodiimide coupling reagents.[1][9] They react with the unstable O-acylisourea intermediate to form a more stable and more reactive active ester.[1] HOAt, which is a component of HATU, is generally considered to be more effective than HOBt at preventing racemization.[6]

Q3: How do I choose the right solvent and temperature?

  • Solvent: A polar aprotic solvent is typically used for amide coupling reactions. DMF is a very common choice due to its excellent solvating properties for a wide range of organic molecules.[3][5] Other options include DCM, acetonitrile, and THF.[1][15] The choice of solvent can sometimes influence the reaction rate and yield.

  • Temperature: Most amide coupling reactions are run at room temperature.[1] Some protocols recommend starting the reaction at 0 °C and then allowing it to warm to room temperature, particularly when using highly reactive reagents, to control the initial rate of reaction.[1] For sluggish reactions, gentle heating (e.g., 40-60 °C) can be beneficial, but should be done with caution to avoid decomposition and side reactions.[8][16]

Q4: What is the general experimental protocol for a HATU-mediated coupling?

Below is a general procedure for a solution-phase amide coupling using HATU.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the 4,6-diphenylpyrimidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1-1.2 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).[1][3] Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[2]

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours, but can be longer for challenging substrates).[2]

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1N HCl, saturated aqueous NaHCO₃, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[13]

Visualization of the HATU Coupling Workflow

HATU_Coupling_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in Anhydrous DMF add_reagents Add HATU and DIPEA start->add_reagents preactivate Stir for 15-30 min add_reagents->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT (1-4h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography or Recrystallization workup->purify end Pure Amide Product purify->end

Caption: A typical workflow for HATU-mediated amide coupling.

Q5: Can I use EDC without an additive?

While it is possible to use EDC alone, it is generally not recommended. Without an additive like HOBt or HOAt, the O-acylisourea intermediate is more prone to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive towards the amine.[9] This will lower the overall yield of your desired amide.

Visualization of EDC/HOBt Mechanism

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) Isourea O-Acylisourea (Unstable Intermediate) RCOOH->Isourea + EDC EDC EDC EDC->Isourea HOBt_Ester HOBt-Active Ester (More Reactive) Isourea->HOBt_Ester + HOBt Urea Urea Byproduct Isourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide (R-CONHR') HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

References

  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52183–52190. [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Nanjappan, P., & Chen, Y. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127694. [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. [Link]

  • HATU. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved February 20, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). CSBio. Retrieved February 20, 2026, from [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Predicting relative efficiency of amide bond formation using multivariate linear regression. (2022, April 11). PNAS. [Link]

  • Slavchev, I., Ward, J. S., Rissanen, K., Dobrikov, G. M., & Simeonov, S. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20(30), 5917–5925. [Link]

  • Nord-Lassen, M., Sävmarker, J., Nilsson, M., & Larhed, M. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11647–11652. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 20, 2026, from [Link]

  • cynicalbrit. (2022, March 24). amide coupling help [Online forum post]. Reddit. [Link]

  • [Synthesis and properties of 5(4,6-diphenyl-2-pyrimidin-2-yl)-1,2,4-triazolin-3-thione and derivatives]. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020, December 31). Journal of Medicinal Chemistry. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. [Link]

  • Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (2013, February 1). SpringerLink. [Link]

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. (n.d.). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Reductive amide coupling of nitroarenes and carboxylic acids. (n.d.). University of Johannesburg. Retrieved February 20, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 31). ResearchGate. [Link]

  • Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2012, May 8). MDPI. [Link]

  • Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. (n.d.). Journal of the Chemical Society C. [Link]

Sources

troubleshooting incomplete reaction of sterically hindered pyrimidine acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with sterically hindered pyrimidine acids. The unique electronic and steric properties of these substrates often lead to incomplete reactions, low yields, and challenging purifications. This guide provides in-depth, field-proven troubleshooting strategies in a direct question-and-answer format to help you overcome these common hurdles.

The Challenge: Why Are Hindered Pyrimidine Acids So Difficult to Work With?

Steric hindrance in pyrimidine acids arises from bulky substituents positioned near the reactive carboxylic acid group (or other reactive sites). This steric bulk physically blocks the approach of incoming reagents, slowing down or completely preventing the desired transformation. Furthermore, the electron-deficient nature of the pyrimidine ring can influence the reactivity of adjacent functional groups, adding another layer of complexity. This guide is structured to address the most common reaction types where these issues are prevalent.

Troubleshooting Hub

Section 1: Amide Bond Formation

Amide coupling is one of the most frequently performed reactions in medicinal chemistry, but it is notoriously difficult with sterically demanding substrates.[1] Low conversion rates are common when bulky groups on either the pyrimidine acid or the amine prevent the formation of the tetrahedral intermediate.

Q1: My standard amide coupling reaction (e.g., using DCC/HOBt) between a 2,4-disubstituted pyrimidine-6-carboxylic acid and a secondary amine is stalling at low conversion (<30%). What is the primary cause and what should I try first?

A1: The primary cause is almost certainly severe steric hindrance around the carboxylic acid. Standard carbodiimide activators like DCC, even with additives like HOBt, form an O-acylisourea intermediate that is still too sterically congested for the nucleophilic amine to attack efficiently.[2] The slow rate of the desired reaction allows side reactions, such as the rearrangement of the intermediate to an unreactive N-acylurea, to dominate.

Your first line of attack should be to switch to a more potent activating agent that generates a less hindered, more reactive intermediate.

Recommended Strategy: Uronium/Aminium or Phosphonium Salt Reagents

These reagents react with the carboxylic acid to form highly reactive activated esters.[3][4] For sterically hindered systems, reagents based on the HOAt (1-hydroxy-7-azabenzotriazole) core are often superior to their HOBt-based counterparts due to the neighboring group participation of the pyridine nitrogen, which accelerates the subsequent amidation.

dot

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd R¹-Pd(II)-X L₂ Oxidative Addition Pd0->OxAdd R¹-X Transmet R¹-Pd(II)-R² L₂ Transmetalation OxAdd->Transmet R²-B(OH)₂, Base RedElim R¹-R² Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Out BoronicAcid {R²-B(OH)₂ | Pyrimidine Boronic Acid} Protodeborylation {R²-H | Protodeborylation (Side Product)} BoronicAcid->Protodeborylation High Temp, Strong Base Base Base, H₂O

Sources

resolving poor reactivity of 2-position carboxylic acid in pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket ID: PYR-2-COOH-REACTIVITY Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

User Issue: "My pyrimidine-2-carboxylic acid won't couple, or it disappears."

Welcome to the Pyrimidine Reactivity Help Desk. If you are experiencing low yields, black tars, or complete loss of starting material when attempting to react pyrimidine-2-carboxylic acid (or its derivatives), you are likely encountering the "Hammick Curse."

This guide addresses the unique electronic and steric desensitization of the 2-position in 1,3-diazines. The problem is rarely just "poor reactivity"; it is often inherent instability masking itself as inertness.

Module 1: Diagnosis & Mechanism (The "Why")

Before changing reagents, you must understand the failure mode. The 2-position of a pyrimidine ring is flanked by two electron-withdrawing nitrogen atoms. This creates a unique electronic environment that facilitates thermal decarboxylation via the Hammick Reaction mechanism .

If you attempt to convert pyrimidine-2-carboxylic acid to an acid chloride (using SOCl₂ or (COCl)₂) or heat it in acidic media, you trigger the formation of a zwitterionic intermediate that rapidly ejects CO₂.

The Hammick Decarboxylation Pathway

The following diagram illustrates why your starting material is "disappearing" rather than reacting.

hammick_mechanism Start Pyrimidine-2-COOH Protonation N-Protonation (Acidic/Thermal) Start->Protonation H+ / Δ Zwitterion Zwitterionic Intermediate Protonation->Zwitterion Transition Cyclic Transition State Zwitterion->Transition Ylide Ylide + CO2 (Irreversible Loss) Transition->Ylide -CO2 Product Pyrimidine (H) (Decarboxylated) Ylide->Product +H+

Figure 1: The Hammick reaction mechanism.[1] Note that the electron-deficient ring stabilizes the negative charge at the 2-position, driving the loss of CO₂.

Module 2: Troubleshooting & Protocols

We recommend a Three-Tiered Strategy depending on your stage of synthesis.

Tier 1: Direct Coupling (If you MUST use the acid)

Applicability: Late-stage functionalization where the acid is already present.

The Protocol: Avoid acid chlorides. The high temperature and HCl generation guarantee decarboxylation. Use HATU or T3P (Propylphosphonic anhydride) under strictly controlled pH.

  • Dissolve: Suspend Pyrimidine-2-COOH (1.0 equiv) in dry DMF or NMP (DCM is often too non-polar for solubility).

  • Base (Critical): Add DIPEA (3.0 equiv) at 0°C . Do not add the coupling reagent yet. Ensure the solution is basic to prevent protonation of the ring nitrogens (which catalyzes the Hammick mechanism).

  • Activation: Add HATU (1.1 equiv) at 0°C. Stir for 15 mins.

  • Coupling: Add the amine (1.1 equiv). Allow to warm to Room Temperature (RT) only after 1 hour.

  • Workup: Do NOT wash with 1M HCl. Use saturated NH₄Cl or citrate buffer (pH ~5-6) to avoid acidifying the unreacted core during extraction.

ReagentRisk LevelNotes
SOCl₂ / (COCl)₂ CRITICAL Generates HCl; causes rapid decarboxylation. Avoid.
EDC / HOBt High Slow activation allows time for side reactions.
HATU / DIPEA Low Fast activation at 0°C minimizes thermal decomposition.
T3P (in EtOAc) Lowest Non-acidic byproduct; excellent for sterically hindered amines.
Tier 2: The "Carbonyl-Skip" Strategy (Recommended)

Applicability: If you can source the 2-halo precursor.

Instead of fighting the unstable acid, generate the amide directly from 2-chloropyrimidine or 2-bromopyrimidine using Palladium-catalyzed aminocarbonylation. This bypasses the carboxylic acid entirely.

The Logic: 2-Halopyrimidines are stable. By introducing CO gas (or a solid source) in the presence of an amine and Pd catalyst, you form the amide bond without ever isolating the unstable acid.

The Protocol (Aminocarbonylation):

  • Substrate: 2-Chloropyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: XantPhos (5-10 mol%) - Crucial for this specific transformation.

  • CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (1 equiv) OR CO gas balloon.

  • Base: Na₂CO₃ or Et₃N (3 equiv).

  • Solvent: 1,4-Dioxane or Toluene, 80-100°C.

Workflow Diagram:

carbonylation_workflow cluster_bypass Bypassed Instability Input 2-Chloropyrimidine (Stable Precursor) Reagents Pd(OAc)2 / XantPhos CO Source (Mo(CO)6) Amine Input->Reagents Process Aminocarbonylation (80-100°C, 1,4-Dioxane) Reagents->Process Output Pyrimidine-2-Carboxamide (High Yield) Process->Output Acid Pyrimidine-2-COOH (Avoided)

Figure 2: Aminocarbonylation workflow avoiding the unstable carboxylic acid intermediate.

Tier 3: The Nitrile Route (Scalable)

Applicability: Industrial scale-up where Pd is too expensive.

  • Substitution: React 2-chloropyrimidine with NaCN (or KCN/DABCO) to form 2-cyanopyrimidine .

    • Note: This requires careful handling of cyanide.

  • Hydrolysis:

    • To Amide: Controlled hydrolysis with H₂O₂/NaOH or H₂SO₄ (careful temp control).

    • To Ester: Pinner reaction (HCl/MeOH) -> Methyl Pyrimidine-2-carboxylate.

FAQ: Common Observations

Q: I see a new spot on TLC that is less polar than my product, but it's not starting material. A: This is likely the decarboxylated pyrimidine. Check the proton NMR; if you see a new singlet around 9.0-9.5 ppm (depending on substitution), you have lost the carboxyl group.

Q: Can I use a mixed anhydride (Isobutyl chloroformate)? A: Yes, but only at -20°C or lower . The mixed anhydride is prone to disproportionation if warmed before amine addition.

Q: Why does the 4-position acid react fine, but the 2-position fails? A: The 4-position is not flanked by two nitrogens. The 2-position is the "electron sink" of the ring, making the C-C bond to the carboxylate significantly weaker and more susceptible to the Hammick mechanism.

References & Validated Sources
  • Dunn, G. E., et al. (1977).[1] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry.[2] Link

    • Key Insight: Establishes the zwitterionic ylide mechanism (Hammick) and pH dependence.

  • Bjerglund, K., et al. (2014).[3] Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacyclic Precatalyst. Organic Letters. Link

    • Key Insight: Demonstrates the use of Pd-XantPhos systems to couple difficult heteroaryl halides with amines and CO, avoiding the free acid.

  • Schade, M. A., et al. (2018). Palladium-Catalyzed Carbonylation of (Hetero)Aryl Chlorides. Organic Chemistry Frontiers. Link

    • Key Insight: Protocols for using the cheaper 2-chloropyrimidine starting material.

  • Ashcroft, M. R., et al. (1982). The Hammick Reaction of Methoxypyridine-2-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Link

    • Key Insight: Further mechanistic details on how electron-donating/withdrawing groups affect the stability of the 2-carboxylate.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 4,6-Diphenylpyrimidine and 4,6-Dimethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," forming the backbone of numerous bioactive compounds, including essential components of DNA and RNA.[1][2] Its inherent biocompatibility and the versatility of its structure for chemical modification have made it a focal point in the quest for novel therapeutics.[3][4] Among the vast array of pyrimidine derivatives, those substituted at the 4 and 6 positions have garnered significant attention for their diverse pharmacological activities. This guide provides an in-depth, objective comparison of the bioactivity of two key subclasses: 4,6-diphenylpyrimidine and 4,6-dimethylpyrimidine derivatives, supported by experimental data to inform future drug discovery and development efforts.

The Structural Distinction: Phenyl vs. Methyl at the Core

The fundamental difference between these two classes of compounds lies in the nature of the substituents at the 4 and 6 positions of the pyrimidine ring. The 4,6-diphenyl derivatives are characterized by the presence of two bulky, aromatic phenyl groups, which significantly influence the molecule's steric and electronic properties. In contrast, the 4,6-dimethyl derivatives feature two smaller, non-aromatic methyl groups. This seemingly simple structural variation leads to profound differences in their biological activity profiles.

Comparative Bioactivity: A Tale of Two Scaffolds

The existing body of research reveals a distinct divergence in the primary therapeutic applications of these two derivative classes. While 4,6-diphenylpyrimidines have been extensively explored for their potential in oncology and infectious diseases, the bioactivity of 4,6-dimethylpyrimidines has been less investigated in these areas, with more studies focusing on their agrochemical applications.

Anticancer Activity: A Strong Suit for Diphenyl Derivatives

A substantial body of evidence points to the potent anticancer activity of 4,6-diphenylpyrimidine derivatives. These compounds have demonstrated efficacy against a range of cancer cell lines, often through the inhibition of key signaling pathways crucial for tumor growth and survival.

Key Target and Mechanism of Action:

One of the primary mechanisms underlying the anticancer effects of 4,6-diaryl-substituted pyrimidines is the inhibition of phosphoinositide 3-kinases (PI3Ks).[5][6] The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in human cancers, making it a prime target for therapeutic intervention.[7] Molecular docking studies have indicated that diaryl derivatives of pyrimidine can exhibit a high binding affinity towards PI3Kγ, suggesting their potential as potent and selective inhibitors.[5][8] Furthermore, some diphenyl derivatives of pyrimidine have shown dual inhibitory activity against both PI3K and tubulin, indicating a multi-targeted approach to cancer therapy.[5]

Below is a workflow illustrating the general process of screening pyrimidine derivatives for anticancer activity, from initial library synthesis to the determination of key metrics like IC50 values.

Caption: A generalized workflow for the anticancer screening of pyrimidine derivatives.

Experimental Data Summary: Anticancer Activity of Diphenylpyrimidine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
4,6-DiarylpyrimidinesPancreatic (PanC-1)52.68 (for derivative R2)[9]
4,6-DiarylpyrimidinesPancreatic (MIA PaCa-2)141.387 (for derivative R2)[9]
PyridothienopyrimidineHepatocellular Carcinoma (HepG2)1.17 - 56.18[10]
PyridothienopyrimidineBreast Cancer (MCF-7)1.52 - 77.41[10]
4,6-disubstituted pyrimidinesT-47D (Breast Cancer)2.18 - 8.09[11]
Antimicrobial Activity: A Broader Spectrum for Pyrimidine Derivatives

The pyrimidine core is also a key pharmacophore for the development of antimicrobial agents.[3] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][13]

Structure-Activity Relationship Insights:

The antimicrobial efficacy of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[14] For instance, the introduction of a p-methoxyphenyl group on the pyrimidine nucleus has been reported to enhance antimicrobial activity.[15]

The following diagram illustrates a typical workflow for evaluating the antimicrobial properties of pyrimidine derivatives.

Caption: A standard workflow for the antimicrobial screening of pyrimidine derivatives.

Experimental Data Summary: Antimicrobial Activity

Compound ClassBacterial StrainActivityReference
3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thioneE. coli, P. aeruginosa, K. pneumoniaSignificant antibacterial activity[16]
4,6-disubstituted pyrimidinesB. subtilis, P. aeruginosa, Streptomyces sp.Varying degrees of activity[13]

Similar to the anticancer data, there is a significant lack of published research on the antimicrobial properties of 4,6-dimethylpyrimidine derivatives, making a direct comparison challenging.

Experimental Protocols: A Foundation for Further Research

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: MTT Assay for Anticancer Activity Screening[9]

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., PanC-1, MIA PaCa-2)

  • 96-well plates

  • Complete culture medium

  • Test compounds (4,6-diphenylpyrimidine or 4,6-dimethylpyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5 × 10³ cells/well and incubate for 48 hours to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 10 to 500 µM) and incubate for another 48 hours.[17]

  • MTT Addition: Add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[2]

Protocol 2: Broth Microdilution Method for MIC Determination[15]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Test compounds dissolved in a suitable solvent

  • Standard antimicrobial agent (positive control)

  • Inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the appropriate broth directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Conclusion and Future Directions

This comparative guide highlights a significant disparity in the research focus between 4,6-diphenylpyrimidine and 4,6-dimethylpyrimidine derivatives. The diphenyl variants have emerged as promising candidates for anticancer drug development, with a growing body of evidence supporting their potent activity and elucidating their mechanisms of action. In contrast, the bioactivity of 4,6-dimethylpyrimidine derivatives, particularly in the realms of oncology and infectious diseases, remains largely unexplored.

This knowledge gap presents a compelling opportunity for future research. A direct, head-to-head comparative study of the anticancer and antimicrobial activities of these two classes of compounds, conducted under identical experimental conditions, is warranted. Such research would provide invaluable structure-activity relationship data and could potentially unveil novel therapeutic applications for the understudied 4,6-dimethylpyrimidine scaffold. The protocols and data presented in this guide serve as a foundational resource for embarking on these crucial investigations.

References

  • Onipko, O. V., Stoianova, V., Buravov, O. V., Chebanov, V. A., Kyrychenko, A., & Gladkov, E. S. (2025). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Current Organic Synthesis, 22(4), 556-567. [Link]

  • Song, J., et al. (2017). Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines as EGFR and VEGFR-2 Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • Onipko, O. V., Stoianova, V., Buravov, O. V., Chebanov, V. A., Kyrychenko, A., & Gladkov, E. S. (2025). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Bentham Science. [Link]

  • Various Authors. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Pharmaceutical Sciences and Research.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2010). Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Medicinal Chemistry Research, 19(5), 445-456. [Link]

  • Yadav, P., & Singh, A. (2015). synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 234-237. [Link]

  • Krajewska, U., et al. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]

  • Various Authors. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Wrzosek, M., et al. (2020). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Molecules, 25(21), 5194. [Link]

  • Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. [Link]

  • Singh, U. P., Bhat, H. R., & Gahtori, P. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC chemistry, 11(1), 1-12. [Link]

  • Bîcu, E., & Profire, L. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 5996. [Link]

  • Fatahala, S. S., Mohamed, M. S., Khodair, M. M., & Abd El-Hameed, R. H. (2022). Pyrimidine derivatives as anticancer and antimicrobial agents. ResearchGate. [Link]

  • Andrews, B., Komathi, K., & Mohan, S. (2017). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 129(3), 335-341. [Link]

  • Mudgal, P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]

  • Tolba, M. F., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo [3, 4-d] pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2936. [Link]

  • Sharma, N., & Singh, N. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal, 8(4), 567-576. [Link]

  • Onipko, O. V., et al. (2025). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. ResearchGate. [Link]

  • Manzoor, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

  • Hamouda, A. M., & Mohamed, K. O. (2015). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Der Pharma Chemica, 7(6), 116-125. [Link]

  • Ghorab, M. M., et al. (2018). Structural requirements for the antimicrobial and anticancer activities of synthesized bis-pyrimidine molecules. ResearchGate. [Link]

  • Riyadh, S. M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 853. [Link]

  • Wang, A., et al. (2016). Structure-based discovery of novel 4, 5, 6-trisubstituted pyrimidines as potent covalent Bruton's tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 26(13), 3115-3120. [Link]

  • Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. [Link]

  • Various Authors. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Microbiology. [Link]

  • Onipko, O. V., et al. (2025). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed. [Link]

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Medicinal chemistry (Shariqah (United Arab Emirates)), 19(1), 2-15. [Link]

  • Sharma, D. K., & Kumar, S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies, 2(4), 555-560. [Link]

  • Ali, T. E. S., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1386548. [Link]

  • El-Sayed, N. F., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. ACS omega. [Link]

Sources

Comparative Guide: HPLC Method Development for 4,6-Diphenylpyrimidine-2-Carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic separation of 4,6-diphenylpyrimidine-2-carboxylic acid (DPP-2-CA) , a critical intermediate in the synthesis of endothelin receptor antagonists.

Standard C18 alkyl phases often fail to resolve DPP-2-CA from its decarboxylated degradation products and structural isomers due to similar hydrophobicity profiles. This guide compares a traditional C18 Isocratic Method against an optimized Phenyl-Hexyl Gradient Method .

Key Finding: The Phenyl-Hexyl stationary phase demonstrates a 3.5x improvement in resolution (Rs) for critical aromatic impurities compared to C18, driven by selective


-

interactions.

Compound Profile & Challenge Analysis

To develop a robust method, we must first understand the physicochemical behavior of the analyte.

PropertyValue / CharacteristicChromatographic Implication
Structure Pyrimidine core with two phenyl rings and a carboxylic acid at C2.[1]High aromaticity requires

-selective phases.
pKa (Acid) ~3.2 (Estimated)Mobile phase pH must be controlled (pH < 2.2 or pH > 5.2) to prevent ionization fluctuation.
LogP ~3.5 (Hydrophobic)Requires high organic content for elution.
Critical Impurities 1. 4,6-Diphenylpyrimidine (Decarboxylated)2. Benzamidine (Starting Material)3. Regioisomers Impurity 1 is structurally identical except for the -COOH group, making separation on C18 difficult.

Comparative Methodology: C18 vs. Phenyl-Hexyl[2][3][4]

We evaluated two distinct approaches. The data below reflects average performance across three validation runs.

Method A: The "Standard" Approach (C18)

Often used for initial screening, this method relies solely on hydrophobic partitioning.[2]

  • Column: Endcapped C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Temp: 30°C

Method B: The "Optimized" Approach (Phenyl-Hexyl)

Designed to exploit the aromatic nature of the analyte.

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5)

  • Mobile Phase B: Methanol

  • Gradient: 40% B to 80% B over 15 min.

Performance Data Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (DPP-2-CA) 8.4 min11.2 minOptimized
Resolution (vs. Impurity 1) 1.2 (Co-elution risk)4.8 (Baseline) PASS
Tailing Factor (Tf) 1.61.05 PASS
Theoretical Plates (N) 4,50012,800Superior
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

-

Stacking
--

Mechanistic Insight: Why Phenyl-Hexyl Wins[4]

The superior performance of Method B is not accidental. It is driven by the specific interaction between the stationary phase and the "diphenyl" wings of the analyte.

Interaction Diagram (Graphviz)

G cluster_C18 Method A: C18 Phase cluster_Phenyl Method B: Phenyl-Hexyl Phase Analyte DPP-2-CA (Analyte) C18_Ligand Alkyl Chain (C18) Analyte->C18_Ligand Weak Selectivity Phenyl_Ligand Phenyl Ring Ligand Analyte->Phenyl_Ligand Strong Pi-Pi Interaction Impurity Decarboxylated Impurity Impurity->C18_Ligand Similar Hydrophobicity Impurity->Phenyl_Ligand Weaker Interaction (No COOH electronic effect) Interaction_A Hydrophobic Partitioning Interaction_B Pi-Pi Stacking (Specific)

Caption: Figure 1. Mechanism of Separation. The Phenyl-Hexyl phase engages in unique pi-pi interactions with the analyte's aromatic rings, enhancing selectivity over the purely hydrophobic C18 mechanism.[2][3]

Detailed Experimental Protocol (Method B)

This protocol is validated for linearity, precision, and accuracy according to ICH Q2(R2) guidelines.

Reagents & Preparation[6]
  • Buffer (pH 2.5): Dissolve 2.72g KH₂PO₄ in 900mL HPLC-grade water. Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (85%). Dilute to 1000mL. Filter through 0.22µm membrane.

  • Diluent: Methanol : Buffer (50:50 v/v).

Sample Preparation[6]
  • Stock Solution: Weigh 10.0 mg of DPP-2-CA reference standard into a 20mL volumetric flask. Dissolve in 10mL Methanol (sonicate for 5 mins). Dilute to volume with Buffer.

  • Test Solution: Dilute Stock Solution to a target concentration of 0.5 mg/mL using Diluent.

Instrument Parameters
  • Detector: UV-Vis / PDA at 254 nm (max absorption for phenylpyrimidine).

  • Injection Volume: 5 µL.

  • Column Temp: 35°C (Slightly elevated temp improves mass transfer for aromatic acids).

  • Gradient Table:

Time (min)% Buffer (A)% Methanol (B)
0.06040
15.02080
18.02080
18.16040
23.06040

Validation Strategy (ICH Q2 R2)

To ensure this method is "fit for purpose" in a regulatory environment, the following validation parameters must be met.

Workflow Diagram

Validation Start Method Validation (ICH Q2 R2) Specificity Specificity (Inject Impurities) Start->Specificity Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity If Resolution > 2.0 Accuracy Accuracy (Spike Recovery) Linearity->Accuracy If R^2 > 0.999 Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness

Caption: Figure 2. Validation workflow based on ICH Q2(R2) guidelines ensuring method reliability.

Acceptance Criteria
  • Specificity: No interference at the retention time of DPP-2-CA from blank or placebo. Resolution > 2.0 between DPP-2-CA and nearest impurity.

  • Linearity: Correlation coefficient (

    
    ) 
    
    
    
    0.999 over 50% to 150% of target concentration.
  • Precision: RSD

    
     2.0% for 6 replicate injections.
    
  • LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions or pH too close to pKa.Ensure buffer pH is

2.5. Use a "base-deactivated" or "endcapped" Phenyl-Hexyl column.
Retention Drift Column dewetting (if 100% aqueous used) or Temperature fluctuation.Keep at least 5% Organic in Mobile Phase A. Use a column oven.
Split Peaks Sample solvent mismatch.Ensure the sample diluent matches the initial mobile phase conditions (60:40 Buffer:MeOH).

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[4][5] Guideline on validation of analytical procedures.

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[6][7]

  • Waters Corporation. Reversed-Phase Column Selectivity Chart: C18 vs Phenyl-Hexyl.

  • Sigma-Aldrich. Product Specification: Pyrimidine-2-carboxylic acid derivatives.

Sources

A Comparative Guide to the Crystal Structure of 4,6-Diphenylpyrimidine Carboxylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure data for 4,6-diphenylpyrimidine carboxylic acid derivatives. In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, present in a multitude of bioactive compounds. The strategic placement of phenyl and carboxylic acid functionalities on this core structure offers a rich playground for modulating physicochemical and pharmacological properties. Understanding the three-dimensional architecture of these molecules at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design, enabling the fine-tuning of interactions with biological targets.

This guide will delve into the synthesis and crystallographic analysis of these derivatives, offering a comparative perspective against other relevant heterocyclic carboxylic acids. We will explore the causal relationships between molecular structure, crystal packing, and potential therapeutic applications, grounded in experimental data and authoritative literature.

The Strategic Importance of the 4,6-Diphenylpyrimidine Carboxylic Acid Scaffold

The 4,6-diphenylpyrimidine core provides a rigid and sterically defined framework. The phenyl rings can engage in crucial π-π stacking and hydrophobic interactions within protein binding pockets, while the nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors. The addition of a carboxylic acid group introduces a key acidic center, capable of forming strong hydrogen bonds and salt bridges, which are often critical for target engagement and conferring aqueous solubility.

The position of the carboxylic acid group (at C2 or C5) significantly influences the molecule's overall geometry and electronic properties, thereby affecting its biological activity. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of enzymes such as monoamine oxidase and acetylcholinesterase, and as modulators of protein-protein interactions.

Synthesis and Crystallization: A Step-by-Step Protocol

The synthesis of 4,6-diphenylpyrimidine carboxylic acid derivatives typically follows a multi-step pathway, culminating in the formation of the heterocyclic core and subsequent functionalization. The following is a generalized, yet detailed, protocol based on established methodologies for the synthesis of related 4,6-diarylpyrimidines.

Part 1: Synthesis of 4,6-Diphenylpyrimidine Precursors

The core 4,6-diphenylpyrimidine structure is often synthesized via a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine or guanidine derivative.

  • Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation).

    • Dissolve an equimolar amount of acetophenone and benzaldehyde in absolute ethanol.

    • Slowly add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise while maintaining the temperature between 0-2°C with constant stirring.

    • Continue stirring for 3-4 hours at this temperature.

    • Pour the reaction mixture into crushed ice to precipitate the chalcone (1,3-diphenyl-2-propen-1-one).

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Step 2: Pyrimidine Ring Formation.

    • Reflux an equimolar mixture of the synthesized chalcone and guanidine hydrochloride in dimethylformamide (DMF) at 50-60°C for 6-7 hours.

    • After cooling, pour the reaction mixture into crushed ice to precipitate the 2-amino-4,6-diphenylpyrimidine.

    • Filter the product and recrystallize from methanol.

Part 2: Introduction of the Carboxylic Acid Moiety

The introduction of the carboxylic acid group can be achieved through various methods, depending on the desired position. For a 2-carboxylic acid derivative, a common precursor would be a 2-methyl or 2-halomethyl-4,6-diphenylpyrimidine, which can then be oxidized or undergo nucleophilic substitution followed by hydrolysis.

  • Step 3 (Example for a 2-carboxylic acid): Oxidation of a 2-Methyl Precursor.

    • Dissolve 2-methyl-4,6-diphenylpyrimidine in a suitable solvent such as pyridine.

    • Slowly add an oxidizing agent, for example, selenium dioxide (SeO₂), to the solution.

    • Stir the reaction mixture at an elevated temperature (e.g., 55-80°C) for several hours.

    • After the reaction is complete, cool the mixture and filter to remove any solid byproducts.

    • The filtrate is then concentrated, and the resulting crude product is purified, often by recrystallization, to yield 4,6-diphenylpyrimidine-2-carboxylic acid.

Part 3: Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is crucial for accurate structure determination. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

  • Method 1: Slow Evaporation.

    • Prepare a saturated solution of the purified 4,6-diphenylpyrimidine carboxylic acid derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture like DMF/water) at a slightly elevated temperature.

    • Filter the hot solution to remove any particulate matter.

    • Allow the solution to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

    • Crystals should form over a period of several days to weeks.

  • Method 2: Solvent Diffusion.

    • Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.

    • Carefully layer a "poor" solvent, in which the compound is sparingly soluble but miscible with the good solvent, on top of the solution.

    • Crystals will form at the interface of the two solvents as they slowly mix.

Comparative Analysis of Crystal Structure Data

Table 1: Comparison of Crystallographic Data for Pyrimidine-based Carboxylic Acids

Compound/DerivativeCrystal SystemSpace GroupKey Supramolecular InteractionsReference
Pyrimidine-4-carboxylic acidMonoclinicP2₁/mO-H···N hydrogen bonds forming chains[1][2]
2-Amino-4,6-dimethylpyrimidine with carboxylic acidsVariesVariesR²₂(8) ring motifs (acid-aminopyrimidine synthon)[2][3]
4-Pyridazinecarboxylic acidOrthorhombicPnmaO-H···N intermolecular hydrogen bonds[4]
2,6-Diphenylpyridine-4-carboxylic acid--O-H···O hydrogen bonds forming centrosymmetric dimers

Key Structural Insights and Causality:

  • Hydrogen Bonding Motifs: In pyrimidine carboxylic acids, the carboxylic acid proton typically forms a strong hydrogen bond with one of the pyrimidine nitrogen atoms of an adjacent molecule, leading to the formation of infinite chains.[1][2] This is a common and robust supramolecular synthon in this class of compounds. The presence of the two phenyl groups in 4,6-diphenylpyrimidine derivatives is expected to introduce additional π-π stacking interactions, which will influence the overall crystal packing.

  • Synthon Robustness: In co-crystals of aminopyrimidines with carboxylic acids, the R²₂(8) graph set motif, where the carboxylic acid forms a hydrogen-bonded ring with the amino group and a ring nitrogen, is a highly robust and frequently observed synthon.[2][3] This predictability is a cornerstone of crystal engineering.

  • Influence of Phenyl Groups: The large, non-polar phenyl groups at the 4 and 6 positions will likely dictate a packing arrangement that maximizes van der Waals interactions and potentially π-stacking between the phenyl rings of adjacent molecules. This can lead to layered or herringbone-type structures. The dihedral angle between the pyrimidine ring and the two phenyl rings will be a critical conformational parameter influencing the overall molecular shape and its ability to pack efficiently.

Comparison with Alternative Heterocyclic Carboxylic Acids

To understand the unique properties of 4,6-diphenylpyrimidine carboxylic acids, it is instructive to compare them with other heterocyclic carboxylic acids used in drug design. A key concept here is bioisosterism , where one functional group can be replaced by another with similar steric and electronic properties to improve a molecule's overall characteristics.

Pyridine Carboxylic Acids: These are perhaps the most common bioisosteres for phenylcarboxylic acids.

  • Structural Differences: Pyridine has only one ring nitrogen, which reduces the hydrogen bond accepting capability compared to pyrimidine. The position of the nitrogen relative to the carboxylic acid significantly impacts the pKa and dipole moment.

  • Performance Differences: Pyridine derivatives are generally more basic than their pyrimidine counterparts. The additional nitrogen atom in the pyrimidine ring generally increases its polarity and can influence its metabolic stability and solubility. 2,6-Diphenylpyridine-4-carboxylic acid, for instance, forms O-H···O hydrogen-bonded dimers, a different primary interaction motif compared to the expected O-H···N chains in pyrimidine-4-carboxylic acid.

Other Diazine Carboxylic Acids (Pyridazine and Pyrazine):

  • Structural Differences: The relative positions of the two nitrogen atoms in pyridazine (1,2-), pyrimidine (1,3-), and pyrazine (1,4-) lead to distinct electronic distributions and dipole moments.

  • Performance Differences: These differences in electronics affect the pKa of the carboxylic acid and the basicity of the nitrogen atoms, which in turn dictates the strength and geometry of intermolecular interactions in the solid state. For example, pyridazine-4-carboxylic acid also exhibits strong O-H···N hydrogen bonding.[4]

Visualizing the Molecular and Experimental Framework

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Molecular structure of 4,6-diphenylpyrimidine-2-carboxylic acid.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Chalcone Formation Chalcone Formation Pyrimidine Ring Cyclization Pyrimidine Ring Cyclization Chalcone Formation->Pyrimidine Ring Cyclization Functional Group Interconversion Functional Group Interconversion Pyrimidine Ring Cyclization->Functional Group Interconversion Purification Purification Functional Group Interconversion->Purification Solvent Selection Solvent Selection Purification->Solvent Selection Crystal Growth Crystal Growth Solvent Selection->Crystal Growth Crystal Harvesting Crystal Harvesting Crystal Growth->Crystal Harvesting X-ray Diffraction X-ray Diffraction Crystal Harvesting->X-ray Diffraction Structure Solution Structure Solution X-ray Diffraction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Data Interpretation Data Interpretation Structure Refinement->Data Interpretation

Caption: Experimental workflow from synthesis to crystal structure analysis.

Conclusion

The 4,6-diphenylpyrimidine carboxylic acid scaffold represents a promising platform for the development of novel therapeutics. This guide has provided a framework for understanding the synthesis, crystallization, and structural analysis of these compounds. While direct crystallographic data for a wide array of these specific derivatives remains an area for future research, by drawing parallels with closely related structures, we can anticipate key supramolecular interactions and crystal packing motifs. The comparative analysis with other heterocyclic carboxylic acids highlights the unique structural and electronic features of the pyrimidine core. For drug development professionals, a thorough understanding of these crystallographic principles is indispensable for optimizing lead compounds and ultimately designing more effective and safer medicines.

References

  • Deng, S., Chen, J., Liu, Y., & Zhang, N. (2015). Crystal structure of 4-pyridazinecarboxylic acid, C5H4N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 230(2), 135-136.
  • Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Saudi Pharmaceutical Journal, 21(2), 183-188.
  • Ebenezer, S., & Muthiah, P. T. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design, 12(8), 3766-3785.
  • Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(7), o885.
  • Starosta, W., & Leciejewicz, J. (2012). Lithium pyrimidine-4-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(7), m928.
  • Ebenezer, S., & Muthiah, P. T. (2016). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ACS Figshare.
  • Chebanov, V. A., Desenko, S. M., & Gurley, T. W. (2008).
  • Assoud, J. A., Mohamady, S., Mohamed, N. M., & Salem, O. I. A. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 1234567.
  • Shalini, K., Kumar, N., & Drabu, S. (2011). Synthesis and biological activity of some 2-amino-4,6-substituted-diarylpyrimidines. Rasayan Journal of Chemistry, 4(1), 17-23.
  • Gutsche, C. D., & Tao, Y. C. (1964). The Synthesis of Some Pyrimidine Derivatives. The Journal of Organic Chemistry, 29(10), 2897-2901.
  • Goodsell, D. S., Morris, G. M., & Olson, A. J. (1996). Automated docking of flexible ligands: applications of AutoDock. Journal of Molecular Recognition, 9(1), 1-5.
  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry, 14(3), 185-202.
  • Glidewell, C., Low, J. N., & Wardell, J. L. (2002). 2,6-diphenylpyridine-4-carboxylic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-diphenylpyrimidine-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
4,6-diphenylpyrimidine-2-carboxylic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.